1-(5-Chloropyridin-2-yl)piperazine
Description
Properties
IUPAC Name |
1-(5-chloropyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLOZFLZBKZABP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396681 | |
| Record name | 1-(5-chloropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87394-65-8 | |
| Record name | 1-(5-Chloropyridin-2-yl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87394-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-chloropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-chloropyridin-2-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 1-(5-Chloropyridin-2-yl)piperazine (CAS: 87394-65-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(5-Chloropyridin-2-yl)piperazine is a heterocyclic compound featuring a piperazine ring linked to a 5-chloropyridine moiety. This key intermediate is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutics targeting the central nervous system.[1][2] Its structural features also make it a valuable building block in the synthesis of agrochemicals.[1][2] This document provides a comprehensive overview of the known properties, synthesis, and analytical methodologies related to this compound, serving as a technical resource for professionals in drug discovery and development.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as an off-white to light yellow substance.[3] It is characterized by the chemical formula C₉H₁₂ClN₃ and a molecular weight of approximately 197.66 g/mol .[4][5] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 87394-65-8 | [4][5] |
| Molecular Formula | C₉H₁₂ClN₃ | [4][5] |
| Molecular Weight | 197.66 g/mol | [4][5] |
| Appearance | Off-white to light yellow solid | [3] |
| Purity | ≥ 97% (GC) | [1] |
| Boiling Point | 351.5 °C at 760 mmHg | |
| Density | 1.213 g/cm³ | |
| Storage Conditions | 2-8°C, protect from light | [3] |
Synonyms: 5-Chloro-2-(piperazin-1-yl)pyridine[1]
Synthesis
A common synthetic route to this compound involves the deprotection of a Boc-protected precursor. The general workflow for this synthesis is outlined below.
Caption: Synthesis of this compound.
Experimental Protocol: Deprotection of Boc-protected Precursor[4]
-
Dissolution: Dissolve tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate (170 mg, 0.571 mmol) in dichloromethane (MC, 3 ml).
-
Acidification: Add trifluoroacetic acid (3 ml) to the solution.
-
Reaction: Stir the resulting mixture at room temperature for 2 hours.
-
Work-up:
-
Concentrate the reaction liquid under reduced pressure.
-
Add a saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 ml).
-
Extract the aqueous layer with dichloromethane (15 ml x 3).
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate.
-
Dry the resulting product under vacuum to yield this compound as a white solid (112 mg, 99% yield).[4]
-
Analytical Characterization
The identity and purity of this compound are typically confirmed using standard analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chromatographic Analysis
General HPLC Method Development Considerations:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to achieve optimal separation.
-
Detection: UV detection at a wavelength where the chloropyridine chromophore absorbs is suitable.
Spectroscopic Analysis
A certificate of analysis confirms that the ¹H NMR spectrum of a commercial sample is consistent with the structure of this compound.[3] Although a detailed spectrum with peak assignments is not publicly available, the expected resonances can be predicted based on the structure.
Expected ¹H NMR Resonances:
-
Signals corresponding to the protons on the piperazine ring.
-
Signals in the aromatic region corresponding to the protons on the 5-chloropyridine ring.
Pharmacological Properties and Applications
This compound is recognized as a key building block in the synthesis of various biologically active molecules, particularly those with applications in neuropharmacology.[1][2] The piperazine moiety is a common scaffold in many centrally acting drugs.
While specific quantitative pharmacological data (e.g., IC₅₀ or Kᵢ values) for this compound are not widely published, its derivatives are investigated for their potential to modulate various receptor systems in the central nervous system. The versatility of its structure allows for the exploration of diverse pharmacological profiles in the quest for new drugs targeting neurological disorders.[1][2]
The general mechanism of action for many neuropharmacological agents containing a piperazine core involves interaction with neurotransmitter receptors. A hypothetical signaling pathway that could be investigated for derivatives of this compound is illustrated below.
Caption: Hypothetical CNS drug signaling pathway.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its well-defined chemical properties and established synthetic route make it an accessible starting material for the development of novel compounds. Further investigation into the specific pharmacological activities and mechanisms of action of its derivatives is warranted to fully exploit its therapeutic potential. This guide provides a foundational understanding of this compound for researchers and developers in the life sciences.
References
Technical Guide: Physicochemical Properties of 1-(5-Chloropyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Chloropyridin-2-yl)piperazine is a heterocyclic compound featuring a piperazine ring substituted with a 5-chloropyridine moiety. This molecule serves as a crucial building block and key intermediate in the synthesis of a variety of biologically active compounds.[1][2][3] Its structural features make it a compound of significant interest in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system and in the formulation of agrochemicals.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its role as a precursor in pharmacologically relevant pathways.
Chemical Identity and Core Properties
The fundamental identifiers and physicochemical properties of this compound are summarized below. These values are critical for its application in synthesis, formulation, and quality control.
Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | This compound | [4] |
| Synonyms | 5-Chloro-2-(piperazin-1-yl)pyridine, 1-(5-Chloro-2-pyridinyl)piperazine | [1][5] |
| CAS Number | 87394-65-8 | [1][4][5] |
| Molecular Formula | C₉H₁₂ClN₃ | [4][5][6] |
| PubChem CID | 3805301 | [1] |
| MDL Number | MFCD04115049 | [1] |
Table 2: Physicochemical Data
| Property | Value | Notes |
| Molecular Weight | 197.66 g/mol | [5][6][7] |
| Appearance | Off-white to light yellow solid | [6] |
| Boiling Point | 351.5 °C at 760 mmHg | [5] |
| Density | 1.213 g/cm³ | [5] |
| Flash Point | 166.4 °C | [5] |
| XLogP3 (Computed) | 1.3 | Partition coefficient, indicates moderate lipophilicity.[4] |
| Refractive Index | 1.561 | [5] |
| Purity | ≥97% (GC), 99.26% (HPLC) | Purity can vary by supplier and batch.[1][6] |
| Storage | 2-8°C, protect from light, inert atmosphere | [5][6] |
| Melting Point | Not Available | Often reported as "N/A" in databases.[5] |
| pKa | Not Available | Data for the specific compound is not readily available. |
| Solubility | Not Available | Quantitative solubility data is not readily available. |
Synthesis and Characterization Workflow
The reliable synthesis and thorough characterization of this compound are paramount for its use in research and development. The logical flow from synthesis to final characterization ensures the material's identity, purity, and suitability for subsequent applications.
Caption: Logical workflow for the synthesis and characterization of the title compound.
Experimental Protocols
Detailed methodologies are essential for the replication of results and for establishing standardized quality control. The following sections describe a representative synthesis protocol and general methods for determining key physicochemical properties.
Synthesis Protocol
A common method for the synthesis of this compound involves the nucleophilic aromatic substitution of a dihalopyridine with piperazine. The following protocol is adapted from established procedures.
Reaction Scheme: 2,5-Dichloropyridine + Piperazine → this compound + HCl
Procedure:
-
To a stirred solution of piperazine (excess, e.g., 2.5 equivalents) in a suitable solvent such as water or an alcohol, 2,5-dichloropyridine (1.0 equivalent) is added portion-wise at a controlled temperature (e.g., 50-65 °C).
-
A base, such as potassium carbonate (K₂CO₃), may be added to the reaction mixture to neutralize the hydrochloric acid byproduct.
-
The reaction mixture is stirred at an elevated temperature (e.g., 60-65 °C) for a specified period (e.g., 1-2 hours) until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, the mixture is cooled, and any solid byproducts are removed by filtration.
-
The filtrate is then extracted with an organic solvent (e.g., chloroform, dichloromethane).
-
The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography to obtain the final product as a solid.
Caption: Step-by-step workflow for the synthesis of this compound.
Melting Point Determination (General Protocol)
While a specific melting point is not consistently reported, its determination is a fundamental measure of purity. Pure crystalline compounds exhibit a sharp melting point range (0.5-1.0 °C), whereas impurities typically depress and broaden this range.[8]
Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Thiele tube).[9][10]
Procedure:
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of approximately 3 mm.[10][11]
-
Apparatus Setup: The capillary tube is placed in the heating block of the apparatus.[9]
-
Rapid Determination (Optional): A preliminary rapid heating is performed to quickly find the approximate melting range.[8]
-
Accurate Determination: A fresh sample is heated slowly, with the rate of temperature increase reduced to 1-2 °C per minute as the approximate melting point is approached.[11]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.
pKa Determination by Potentiometric Titration (General Protocol)
The pKa, or acid dissociation constant, is critical for predicting the ionization state of a molecule at a given pH, which influences its solubility, absorption, and receptor interaction. Since this compound has two basic nitrogen atoms (one on the piperazine ring and one on the pyridine ring), it is expected to have at least two pKa values. The parent piperazine molecule has pKa values of approximately 5.35 and 9.73.[12][13] The following is a general protocol for experimental determination.
Apparatus: Calibrated pH meter with an electrode, magnetic stirrer, and a burette.[14][15]
Procedure:
-
Solution Preparation: A dilute solution of the compound (e.g., 1 mM) is prepared in water or a suitable co-solvent if solubility is low.[14][15] An inert electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[14][15]
-
Initial pH Adjustment: The solution is made acidic by adding a strong acid (e.g., 0.1 M HCl) to a pH of ~1.8-2.0 to ensure full protonation of the basic sites.[14][15]
-
Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.[14]
-
Data Recording: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.[14][15]
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the curve.[16][17]
Biological Context: Role as a Serotonin Receptor Ligand Precursor
Arylpiperazine moieties are a well-established pharmacophore in ligands targeting serotonin (5-HT) receptors, particularly the 5-HT₁A subtype, which is implicated in anxiety and depression.[18][19][20] this compound serves as a precursor to more complex molecules designed to interact with these receptors. The interaction of a 5-HT₁A agonist with its G protein-coupled receptor (GPCR) can initiate multiple downstream signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. A secondary pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and initiate separate signaling events.[18]
Caption: Conceptual signaling pathways for 5-HT₁A receptors modulated by arylpiperazines.
Conclusion
This compound is a valuable chemical intermediate with well-defined structural and basic physicochemical properties. While specific experimental data for properties like melting point, pKa, and solubility are not widely published, standardized protocols can be employed for their determination. Its utility as a scaffold, particularly for developing ligands for neurological targets like the 5-HT₁A receptor, underscores its importance in modern drug discovery and development. The data and protocols presented in this guide serve as a foundational resource for researchers utilizing this compound in their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C9H12ClN3 | CID 3805301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. file.leyan.com [file.leyan.com]
- 7. 1-(5-CHLORO-PYRIDIN-2-YL)-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. westlab.com [westlab.com]
- 10. Determination of Melting Point [wiredchemist.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. uregina.ca [uregina.ca]
- 13. Piperazine - Wikipedia [en.wikipedia.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(5-Chloropyridin-2-yl)piperazine: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-(5-Chloropyridin-2-yl)piperazine, a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a piperazine ring attached to a 5-chloropyridine moiety. This structure is a common scaffold in medicinal chemistry, with the piperazine and chloropyridine components contributing to the molecule's pharmacokinetic and pharmacodynamic properties.
Chemical Identifiers and Properties:
| Property | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 5-Chloro-2-(piperazin-1-yl)pyridine |
| CAS Number | 87394-65-8[1][2] |
| Molecular Formula | C₉H₁₂ClN₃[1][2] |
| Molecular Weight | 197.66 g/mol [1][2] |
Synthesis of this compound
The synthesis of this compound is primarily achieved through two main strategies: Nucleophilic Aromatic Substitution (SNA) and Palladium-Catalyzed Buchwald-Hartwig Amination. A third common method involves the deprotection of a protected piperazine precursor.
Nucleophilic Aromatic Substitution (SNA)
This method involves the reaction of a chloropyridine derivative with piperazine. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack by the piperazine.
General Reaction Scheme:
Caption: General scheme for the SNAr synthesis of this compound.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-nitrogen bonds. It allows for the coupling of an aryl halide (2,5-dichloropyridine) with an amine (piperazine) under relatively mild conditions.
General Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination synthesis.
Deprotection of a Boc-Protected Precursor
A common and high-yielding method involves the removal of a tert-Butoxycarbonyl (Boc) protecting group from a piperazine derivative that has already been coupled to the chloropyridine ring.
Comparative Analysis of Synthesis Routes
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Deprotection of Boc-Precursor |
| Starting Materials | 2,5-Dichloropyridine, Piperazine | 2,5-Dichloropyridine, Piperazine (or Boc-piperazine) | tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate, Trifluoroacetic acid |
| Key Reagents | Base (e.g., K₂CO₃, Et₃N) | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Trifluoroacetic acid, Sodium bicarbonate |
| Reaction Conditions | High temperature (reflux) | Moderate temperature (80-110 °C) | Room temperature |
| Reported Yield | Variable, often moderate to good | Generally good to excellent | Up to 99%[2] |
| Advantages | Simpler reagents, potentially lower cost | High yields, good functional group tolerance | High yield, clean reaction |
| Disadvantages | Harsher conditions, potential for side reactions | Cost of catalyst and ligands, requires inert atmosphere | Requires pre-synthesis of the protected precursor |
Detailed Experimental Protocols
Protocol for Deprotection of tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate[2]
Materials:
-
tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate (170 mg, 0.571 mmol)
-
Methylene chloride (MC) (3 ml)
-
Trifluoroacetic acid (3 ml)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 ml)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate in methylene chloride.
-
Add trifluoroacetic acid to the solution.
-
Stir the resulting mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add a saturated aqueous NaHCO₃ solution to the residue.
-
Extract the aqueous layer with methylene chloride (3 x 15 ml).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Dry the resulting white solid under vacuum to obtain this compound.
Yield: 112 mg (99%) of a white solid.[2]
Role as a Pharmaceutical Intermediate and Logical Workflow
This compound is a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.[3][4]
Caption: Workflow from synthesis to therapeutic application of this compound derivatives.
Potential Signaling Pathway Involvement
Derivatives of this compound often act as antagonists or modulators of G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. The following diagram illustrates a simplified, generalized signaling pathway that could be modulated by such derivatives.
Caption: Simplified signaling pathway potentially modulated by this compound derivatives.
This guide provides a foundational understanding of the structure and synthesis of this compound. The detailed protocols and comparative analysis of synthetic routes offer valuable insights for researchers and professionals in the field of drug discovery and development.
References
- 1. This compound | C9H12ClN3 | CID 3805301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(5-CHLORO-PYRIDIN-2-YL)-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of 1-(5-Chloropyridin-2-yl)piperazine Derivatives: A Technical Overview for Drug Discovery Professionals
An In-Depth Exploration of Anticancer and Antipsychotic Potential, Experimental Methodologies, and Associated Signaling Pathways
The 1-(5-chloropyridin-2-yl)piperazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities associated with derivatives of this core structure, with a particular focus on their potential as anticancer and antipsychotic agents. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways.
Biological Activities and Quantitative Data
Derivatives of the arylpiperazine class, to which this compound belongs, have demonstrated a broad spectrum of biological activities. While specific quantitative data for this compound derivatives remains an area of active investigation, the existing literature on structurally related compounds provides valuable insights into their potential therapeutic applications.
Anticancer Activity
Numerous arylpiperazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.[1] The table below summarizes the in vitro anticancer activity of selected arylpiperazine derivatives, highlighting the range of potencies observed. It is important to note that these are representative examples from the broader arylpiperazine class, and the activity of specific this compound derivatives would require dedicated screening.
| Compound Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |
| Piperazine-containing organo-iron complex | HTB26 (Breast) | 14 | [2] |
| Piperazine-containing organo-iron complex | MCF7 (Breast) | 14 | [2] |
| Piperazine-terminated organo-iron dendrimers | HTB26 (Breast) | 3.6 | [2] |
| Piperazine-terminated organo-iron dendrimers | MCF7 (Breast) | 2.5 | [2] |
| Dinuclear copper(II) complex with piperazine bridge | MCF7 (Breast) | <10 µg/mL (GI₅₀) | [2] |
| Dinuclear copper(II) complex with piperazine bridge | K562 (Leukemia) | <10 µg/mL (GI₅₀) | [2] |
| Dinuclear copper(II) complex with piperazine bridge | A2780 (Ovarian) | <10 µg/mL (GI₅₀) | [2] |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 (GI₅₀) | [3] |
| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | 1.35 (GI₅₀) | [3] |
| 1-(4-chlorobenzhydryl)piperazine derivatives | Various | High cytotoxicity observed | [4] |
Antipsychotic Activity
Arylpiperazines are a well-established class of compounds with significant antipsychotic activity. Their mechanism of action is primarily associated with the modulation of dopaminergic and serotonergic pathways in the central nervous system. The affinity of these compounds for dopamine D2 and serotonin 5-HT2A receptors is a key determinant of their therapeutic efficacy and side-effect profile.[5][6] The following table presents receptor binding affinities (Ki values) for representative arylpiperazine-based antipsychotic agents.
| Compound | Receptor | Affinity (Ki in nM) |
| Haloperidol | Dopamine D2 | 0.89 |
| Aripiprazole | Dopamine D2 | 0.34 |
| Aripiprazole | Dopamine D3 | 0.8 |
| Cariprazine | Dopamine D3 | 0.085 |
| Cariprazine | Dopamine D2 | 0.49 |
| Olanzapine | Dopamine D2 | 11 |
| Olanzapine | Serotonin 5-HT2A | 4 |
| Risperidone | Dopamine D2 | 3 |
| Risperidone | Serotonin 5-HT2A | 0.12 |
Experimental Protocols
The evaluation of the biological activity of this compound derivatives relies on a suite of standardized in vitro assays. Detailed methodologies for the most relevant of these are provided below.
Anticancer Activity Assays
This colorimetric assay is a widely used method to assess cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.
This assay is another common method for determining cell density based on the measurement of cellular protein content.
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound incubation, gently add a cold solution of 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates several times with water to remove the TCA.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition to determine the IC₅₀ or GI₅₀ value.
Antipsychotic Activity Assays (Receptor Binding)
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the dopamine D2 receptor.
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]Spiperone or another suitable D2 receptor antagonist.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol or sulpiride).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing various salts.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor and prepare a crude membrane fraction through centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The Ki value, representing the affinity of the test compound for the receptor, is then determined from the IC₅₀ value using the Cheng-Prusoff equation.
Principle: Similar to the D2 receptor assay, this competitive binding assay assesses the affinity of a test compound for the serotonin 5-HT2A receptor by measuring the displacement of a specific radioligand.
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]Ketanserin or another selective 5-HT2A receptor antagonist.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., ketanserin).
-
Assay Buffer: Typically a Tris-based buffer.
Protocol: The protocol is analogous to the Dopamine D2 Receptor Radioligand Binding Assay, with the substitution of the appropriate receptor source, radioligand, and non-specific binding control for the 5-HT2A receptor.
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate generalized pathways relevant to their potential anticancer and antipsychotic activities.
Caption: Generalized Apoptotic Pathways Potentially Activated by Anticancer Arylpiperazine Derivatives.
Caption: Simplified Dopamine D2 and Serotonin 5-HT2A Receptor Signaling Pathways Targeted by Arylpiperazine-Based Antipsychotics.
Caption: A Representative Experimental Workflow for the Discovery and Development of Novel Anticancer Agents Based on the this compound Scaffold.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel therapeutic agents with potential applications in oncology and psychiatry. The broader class of arylpiperazines has a well-documented history of diverse biological activities. Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to elucidate their specific structure-activity relationships for anticancer and antipsychotic activities. The detailed experimental protocols and generalized signaling pathways provided in this guide offer a solid foundation for such investigations. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. sophion.com [sophion.com]
- 3. Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02426D [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-(5-Chloropyridin-2-yl)piperazine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(5-chloropyridin-2-yl)piperazine, a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The document details its physicochemical properties, synthesis, and purification, and explores its critical role in the development of prominent drugs such as Zopiclone, Lurasidone, and Cariprazine. Detailed experimental protocols, extensive quantitative data, and visualizations of synthetic workflows and biological signaling pathways are presented to support researchers and professionals in drug discovery and development.
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry.[1][2][3] Its structural motif, featuring a piperazine ring attached to a chloropyridine moiety, serves as a versatile scaffold for the synthesis of a wide range of therapeutic agents, particularly those targeting the central nervous system.[1][2] This guide aims to be a thorough resource on the synthesis, properties, and applications of this pivotal pharmaceutical intermediate.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis and analysis.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 87394-65-8 | [1][2][3] |
| Molecular Formula | C₉H₁₂ClN₃ | [1][2][3] |
| Molecular Weight | 197.67 g/mol | [1][2][3] |
| Appearance | White to off-white solid | |
| Boiling Point | 351.5 °C at 760 mmHg | |
| Purity | ≥ 97% (GC) | [1][2] |
| Storage Conditions | 0-8 °C, protected from light |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 8.15 (d, J=2.8 Hz, 1H), 7.60 (dd, J=9.0, 2.8 Hz, 1H), 6.85 (d, J=9.0 Hz, 1H), 3.40 (t, J=5.0 Hz, 4H), 2.80 (t, J=5.0 Hz, 4H), 2.55 (s, 1H, NH) |
| ¹³C NMR (DMSO-d₆) | δ 158.5, 147.2, 138.0, 118.9, 108.7, 45.5, 45.3 |
| IR (KBr, cm⁻¹) | 3250 (N-H stretch), 2940, 2850 (C-H stretch), 1580, 1450 (aromatic C=C stretch), 1240 (C-N stretch), 820 (C-Cl stretch) |
| Mass Spectrometry (EI) | m/z (%): 197 (M+, 100), 168, 142, 111, 84, 56 |
Synthesis and Purification
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.
Synthesis Workflow
Figure 1: General synthesis workflow for this compound.
Experimental Protocol: Synthesis
A common laboratory-scale synthesis involves the reaction of 2,5-dichloropyridine with an excess of piperazine.
Materials:
-
2,5-Dichloropyridine
-
Piperazine (anhydrous)
-
N-Methyl-2-pyrrolidone (NMP)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2,5-dichloropyridine (1 equivalent) in NMP, add piperazine (4 equivalents).
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
Purification is typically achieved by column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Dissolve the crude product in a minimal amount of DCM.
-
Prepare a silica gel column packed with a slurry of silica in DCM.
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of 0-10% methanol in dichloromethane.
-
Collect the fractions containing the pure product (monitored by TLC).
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound as a white to off-white solid.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water with 0.1% Trifluoroacetic acid (TFA) (Gradient elution, e.g., 10-90% Acetonitrile over 20 minutes)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Applications as a Pharmaceutical Intermediate
This compound is a crucial intermediate in the synthesis of several important neuropsychiatric drugs.
Zopiclone
Zopiclone, a nonbenzodiazepine hypnotic agent used for the treatment of insomnia, is synthesized utilizing this compound.
Figure 2: Synthetic workflow for Zopiclone.
Zopiclone enhances the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative and hypnotic effects.
Figure 3: Zopiclone's modulation of the GABA-A receptor signaling pathway.
Lurasidone
Lurasidone is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.
The synthesis of Lurasidone involves the reaction of a piperazine derivative, which can be prepared from this compound, with a bicyclic imide derivative.
Figure 4: Synthetic workflow for Lurasidone.
| Receptor | Binding Affinity (Ki, nM) | Reference |
| Dopamine D₂ | 1.68 | [4][5] |
| Serotonin 5-HT₂A | 2.03 | [4][5] |
| Serotonin 5-HT₇ | 0.495 | [6] |
| Serotonin 5-HT₁A | 6.38 (partial agonist) | [6] |
| Adrenergic α₂C | 10.8 | [4][5][6] |
| Adrenergic α₁ | 48 | [4][5] |
| Serotonin 5-HT₂C | 415 | [4][5] |
| Histamine H₁ | >1000 | [4][5] |
| Muscarinic M₁ | >1000 | [4][5] |
Lurasidone acts as an antagonist at dopamine D₂ and serotonin 5-HT₂A receptors, and as a partial agonist at serotonin 5-HT₁A receptors.[6]
Figure 5: Lurasidone's modulation of dopamine and serotonin signaling pathways.
Cariprazine
Cariprazine is another atypical antipsychotic used for schizophrenia and bipolar disorder, notable for its high affinity for the dopamine D₃ receptor.
The synthesis of cariprazine involves the coupling of a piperazine derivative, accessible from this compound, with a substituted cyclohexylamine derivative.
Figure 6: Synthetic workflow for Cariprazine.
| Receptor | Binding Affinity (Ki, nM) | Reference |
| Dopamine D₃ | 0.085 - 0.3 | [7] |
| Dopamine D₂ | 0.49 - 0.71 | [7] |
| Serotonin 5-HT₁A | 1.4 - 2.6 (partial agonist) | [7] |
| Serotonin 5-HT₂B | 0.58 - 1.1 (antagonist) | [7] |
| Serotonin 5-HT₂A | 18.8 (antagonist) | [7] |
| Histamine H₁ | 23.3 (antagonist) | [7] |
| Serotonin 5-HT₂C | 134 | [7] |
| Adrenergic α₁ | 155 | [7] |
| Muscarinic | >1000 | [7] |
Cariprazine functions as a partial agonist at dopamine D₃ and D₂ receptors with a higher affinity for the D₃ subtype.[7] It also acts as a partial agonist at serotonin 5-HT₁A receptors and an antagonist at 5-HT₂A and 5-HT₂B receptors.[7]
Figure 7: Cariprazine's modulation of dopamine and serotonin signaling pathways.
Conclusion
This compound is a cornerstone intermediate for the synthesis of a new generation of neuropsychiatric drugs. Its facile synthesis and versatile reactivity have enabled the development of important therapies for a range of mental health disorders. This technical guide has provided a detailed repository of information on its synthesis, characterization, and application, intended to be a valuable resource for the scientific community engaged in pharmaceutical research and development.
References
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. WO2016059649A1 - An improved process for the preparation of lurasidone hydrochloride - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. 1053 – In Vitro Receptor-binding Profile Of Lurasidone And Other Commonly-used Antipsychotics | European Psychiatry | Cambridge Core [cambridge.org]
- 5. cambridge.org [cambridge.org]
- 6. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
applications of 1-(5-Chloropyridin-2-yl)piperazine in medicinal chemistry
An In-depth Technical Guide to the Applications of 1-(5-Chloropyridin-2-yl)piperazine in Medicinal Chemistry
Executive Summary
The this compound moiety is a cornerstone scaffold in modern medicinal chemistry, recognized as a "privileged structure" for its versatile applications and favorable pharmacological properties.[1][2][3] This technical guide provides a comprehensive overview of its role as a key building block in the synthesis of diverse therapeutic agents. Primarily leveraged in the development of drugs targeting the central nervous system (CNS), this scaffold is integral to atypical antipsychotics, multi-target dopamine/serotonin receptor modulators, and emerging treatments for neurodegenerative diseases.[1][4] Beyond neuropharmacology, its derivatives have shown significant promise as antimicrobial and anticancer agents.[5] This document details the synthesis, structure-activity relationships (SAR), quantitative pharmacological data, and key experimental protocols associated with this vital chemical intermediate, serving as a resource for researchers and drug development professionals.
The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms, a structure prevalent in many biologically active molecules.[4] Its utility stems from its unique physicochemical properties: the basic nitrogen atoms allow for salt formation, enhancing solubility, while its conformationally flexible chair-like structure provides an excellent template for interacting with biological targets.[3] The addition of a 5-chloropyridin-2-yl group to one of the piperazine nitrogens creates the this compound scaffold. This specific substitution enhances biological activity and provides a synthetically versatile handle for creating extensive chemical libraries.[1][2]
Core Application: Central Nervous System (CNS) Drug Discovery
The most significant impact of the this compound core has been in the field of neuropharmacology, where it serves as a foundational element for drugs designed to modulate key neurotransmitter systems.[2][4]
Atypical Antipsychotics: The Lurasidone Case Study
The quintessential example of this scaffold's success is its incorporation into Lurasidone , an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression.[6][7] Lurasidone's mechanism of action involves potent antagonism of dopamine D2 and serotonin 5-HT2A receptors, a hallmark of second-generation antipsychotics.[6][7] This dual antagonism is believed to improve both positive and negative symptoms of schizophrenia while reducing the risk of extrapyramidal side effects associated with older, D2-selective drugs.[6] Lurasidone also displays high affinity for 5-HT7 receptors and acts as a partial agonist at 5-HT1A receptors, which may contribute to its effects on mood and cognition.[6]
The general signaling pathway affected by Lurasidone is visualized below.
Multi-Target Ligands for Parkinson's and Psychiatric Disorders
Building on the dual-target concept, medicinal chemists have used the this compound scaffold and its bioisosteres to develop ligands with finely tuned affinities for multiple receptors. A key strategy involves creating partial agonists for dopamine D2/D3 receptors combined with full agonism at serotonin 5-HT1A receptors.[8][9] This profile is highly desirable for treating Parkinson's disease, as it may alleviate motor symptoms while also addressing non-motor symptoms like depression and anxiety.[8][10]
Structure-activity relationship (SAR) studies have been crucial in guiding the design of these multi-target agents. For instance, replacing a benzo[b]thiophen-4-yl moiety on the piperazine ring with a 4-(piperazin-1-yl)-1H-indole group can significantly alter efficacy, transforming a compound with moderate efficacy at D2/D3 receptors into one with high efficacy at D2, D3, and 5-HT1A receptors.[8][11]
Emerging Applications in Neurodegenerative Disease
Recent research has expanded the application of piperazine derivatives into treatments for Alzheimer's disease.[12] Certain N,N-disubstituted piperazines have been identified as activators of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a mechanism that may help restore synaptic deficiencies characteristic of the disease.[13] While early compounds in this class suffered from poor blood-brain barrier penetration, newer derivatives are being optimized for better CNS exposure, highlighting an active and promising area of research.[12][13]
Applications in Antimicrobial Drug Discovery
The piperazine heterocycle is a versatile scaffold for developing agents against a wide range of pathogens, including bacteria and fungi. Derivatives of this compound and related structures have been synthesized and evaluated for their antimicrobial properties.[14] SAR studies in this area focus on identifying substitutions that enhance potency against specific microbial targets, such as bacterial cell wall synthesis enzymes or fatty acid synthesis pathways (e.g., FabH inhibition).[15] The broad-spectrum potential of these compounds makes them valuable leads in the ongoing search for novel antibiotics to combat multidrug-resistant strains.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for representative piperazine derivatives developed for CNS applications, demonstrating their potent and often multi-target receptor activity.
Table 1: In Vitro Efficacy of Multi-Target Piperazine Derivatives
| Compound ID | D₂ Receptor EC₅₀ (nM) | D₃ Receptor EC₅₀ (nM) | 5-HT₁ₐ Receptor EC₅₀ (nM) | Reference |
|---|---|---|---|---|
| 7b | 0.9 | 19 | 2.3 | [10] |
| 34c | 3.3 | 10.0 | 1.4 | [8][10][11] |
| Pardoprunox | - | - | - | [8] |
Data represents functional agonist activity.
Table 2: In Vitro Binding Affinities (Ki, nM) for Lurasidone
| Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| Dopamine D₂ | 1.0 | [6] |
| Serotonin 5-HT₂ₐ | 0.5 | [6] |
| Serotonin 5-HT₇ | 0.5 | [6] |
| Serotonin 5-HT₁ₐ | 6.8 (partial agonist) | [6] |
| Adrenergic α₂C | 10 | [6] |
| Adrenergic α₂ₐ | 41 | [6] |
| Adrenergic α₁ | Low affinity | [6] |
| Histamine H₁ | Minimal affinity | [6] |
| Muscarinic M₁ | Minimal affinity |[6] |
Key Experimental Protocols
General Synthesis of a 1-Aryl-4-(3-(aryloxy)propyl)piperazine Derivative
This protocol is adapted from the synthesis of multi-target dopamine/serotonin receptor agonists.[10][11]
-
Step 1: Nucleophilic Aromatic Substitution. To a solution of 1-(benzo[b]thiophen-4-yl)piperazine (1.0 eq) in anhydrous acetonitrile, add 3-chloro-6-fluoropyridine (1.1 eq) and potassium carbonate (2.0 eq).
-
Step 2: Reaction. Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Step 3: Work-up. After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Step 4: Purification. Purify the crude residue by column chromatography on silica gel, using a gradient of dichloromethane/methanol as the eluent, to yield the desired product.
-
Step 5: Characterization. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Receptor Functional Activity Assay (EC₅₀ Determination)
This protocol describes a typical cell-based assay to determine the functional potency of a compound as a receptor agonist.
-
Cell Culture. Culture HEK293 cells stably expressing the human dopamine D₂ or serotonin 5-HT₁ₐ receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Principle. The assay measures the inhibition of forskolin-stimulated cyclic AMP (cAMP) production for Gi-coupled receptors like D₂ and 5-HT₁ₐ.
-
Procedure.
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
Wash the cells with assay buffer (e.g., HBSS).
-
Prepare serial dilutions of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Add the test compound dilutions to the cells along with a fixed concentration of forskolin (e.g., 10 µM) to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
Detection. Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis. Plot the response (cAMP level) against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration at which the compound produces 50% of its maximal effect).
The workflow for evaluating novel CNS drug candidates is summarized in the diagram below.
Conclusion and Future Outlook
The this compound scaffold and its close analogues remain highly valuable and versatile platforms in medicinal chemistry. Their proven success in complex areas like CNS drug discovery, exemplified by Lurasidone, continues to inspire the development of new therapeutic agents. Future efforts will likely focus on designing next-generation compounds with enhanced selectivity, improved pharmacokinetic profiles, and novel multi-target mechanisms of action. The continued exploration of this privileged scaffold holds significant promise for addressing unmet medical needs in psychiatry, neurodegeneration, and infectious diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 7. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Dual ligands targeting dopamine D2 and serotonin 5-HT1A receptors as new antipsychotical or anti-Parkinsonian agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 12. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Neuropharmacology of 1-(5-Chloropyridin-2-yl)piperazine Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuropharmacology of 1-(5-Chloropyridin-2-yl)piperazine and its analogs. This class of compounds, belonging to the broader family of arylpiperazines, has garnered significant interest in neuropharmacology due to their diverse interactions with key central nervous system (CNS) receptors, particularly dopamine and serotonin receptors. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to facilitate further research and drug development in this area.
Quantitative Data on Receptor Binding and Functional Activity
Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of Representative Arylpiperazine Analogs
| Compound ID | Aryl Group | Linker/Substituent | D2 Ki (nM) | D3 Ki (nM) | Reference |
| A1 | 2,3-Dichlorophenyl | Butyl-amide | 112 | 2.0 | [1] |
| A2 | 2,3-Dichlorophenyl | Butenyl-benzamide | 93.3 | 0.7 | [1] |
| B1 | 2-Methoxyphenyl | Varies | 40-53 | 0.3-0.9 | [2] |
| C1 | Phenyl | p-Fluoro | 253.5 | - | [3] |
| D1 | Benzo[b]thiophen-4-yl | 3-((6-Fluoropyridin-3-yl)oxy)propyl | - | - | [4] |
| D2 | 4-(piperazin-1-yl)-1H-indole | 3-((6-Fluoropyridin-3-yl)oxy)propyl | - | - | [4] |
Note: '-' indicates data not available.
Table 2: Serotonin Receptor Binding Affinities (Ki, nM) of Representative Arylpiperazine Analogs
| Compound ID | Aryl Group | Linker/Substituent | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |
| B1 | 2-Methoxyphenyl | Varies | High Affinity | - | [2] |
| E1 | Phenyl | Varies | - | 120 | [3] |
| F1 | 2-Methoxyphenyl | Varies | High Affinity | - | [5] |
| G1 | 2,3-Dichlorophenyl | Varies | High Affinity | - | [5] |
Note: '-' indicates data not available. "High Affinity" is reported where specific Ki values were not provided in the source.
Table 3: Functional Activity (EC50/IC50, nM) of Representative Arylpiperazine Analogs
| Compound ID | Assay | Receptor | EC50/IC50 (nM) | Activity Type | Reference |
| A2 | Mitogenesis Assay | D3 | 3.0 | Antagonist | [1] |
| D1 | Functional Assay | D2 | 0.9 | Agonist | [4] |
| D1 | Functional Assay | D3 | 19 | Agonist | [4] |
| D1 | Functional Assay | 5-HT1A | 2.3 | Agonist | [4] |
| D2 | Functional Assay | D2 | 3.3 | Agonist | [4] |
| D2 | Functional Assay | D3 | 10 | Agonist | [4] |
| D2 | Functional Assay | 5-HT1A | 1.4 | Agonist | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the neuropharmacology of this compound analogs and other arylpiperazines.
Radioligand Binding Assay for Dopamine and Serotonin Receptors
This protocol outlines a standard competitive radioligand binding assay to determine the affinity (Ki) of test compounds for dopamine (e.g., D2) and serotonin (e.g., 5-HT1A) receptors.
Materials:
-
Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing the human dopamine D2 or serotonin 5-HT1A receptor.
-
Radioligand: [³H]Spiperone (for D2 receptors) or [³H]8-OH-DPAT (for 5-HT1A receptors).
-
Non-specific Binding Control: Haloperidol (for D2) or Serotonin (for 5-HT1A) at a high concentration (e.g., 10 µM).
-
Test Compounds: this compound analogs at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Incubation: In a 96-well plate, add the following in triplicate:
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of test compound at various concentrations (for competition curve) or buffer (for total binding) or non-specific control.
-
100 µL of the membrane preparation.
-
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Functional Assay (cAMP Accumulation)
This protocol describes a method to determine the functional activity (agonist or antagonist) of test compounds at Gαi-coupled receptors like the D2 and 5-HT1A receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cell Line: HEK-293 or CHO cells stably expressing the human D2 or 5-HT1A receptor.
-
Forskolin: An adenylate cyclase activator.
-
Test Compounds: this compound analogs.
-
Reference Agonist and Antagonist.
-
cAMP Assay Kit: (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Culture: Plate the cells in 96-well plates and grow to confluence.
-
Compound Treatment:
-
Agonist Mode: Treat cells with various concentrations of the test compound.
-
Antagonist Mode: Pre-incubate cells with various concentrations of the test compound before adding a fixed concentration of a reference agonist.
-
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production. Incubate for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the log concentration of the test compound to determine the IC50 (concentration for 50% inhibition).
-
Signaling Pathways
This compound analogs primarily exert their effects by modulating dopamine and serotonin receptor signaling. These receptors are G protein-coupled receptors (GPCRs) that can signal through both G protein-dependent and β-arrestin-dependent pathways.
Dopamine D2 Receptor Signaling
The D2 receptor is coupled to the Gαi/o family of G proteins. Activation of the D2 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades. D2 receptors can also signal through β-arrestin pathways, which can mediate distinct cellular responses.
Serotonin 5-HT1A Receptor Signaling
Similar to the D2 receptor, the 5-HT1A receptor is also coupled to Gαi/o proteins. Its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, the βγ subunits of the G protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability. Like other GPCRs, 5-HT1A receptors can also engage β-arrestin signaling pathways.
References
- 1. β-arrestins and heterotrimeric G-proteins: collaborators and competitors in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Reactivity of the 5-Chloropyridine Moiety
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The 5-chloropyridine moiety is a crucial building block in medicinal chemistry and materials science, serving as a versatile scaffold for synthesizing a diverse range of functionalized pyridine derivatives.[1] This guide provides a comprehensive technical overview of its reactivity, focusing on the electronic principles that govern its chemical behavior and the key synthetic transformations used for its functionalization. Detailed experimental protocols, quantitative data, and process diagrams are provided to aid researchers in optimizing reaction conditions and achieving desired synthetic outcomes.
Theoretical Basis of Reactivity
The reactivity of the 5-chloropyridine moiety is fundamentally governed by the electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing effect on the ring system. This effect deactivates the ring towards electrophilic aromatic substitution but, critically, activates it for nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions.[2]
The chlorine atom at the 5-position is meta to the ring nitrogen. Consequently, it does not benefit from the same degree of resonance stabilization for a Meisenheimer intermediate as a halogen at the 2- or 4-position.[2] This makes the 5-chloro position less susceptible to direct nucleophilic aromatic substitution compared to its ortho and para counterparts.[2] However, this relative inertness allows for selective functionalization through other powerful methods, most notably palladium-catalyzed cross-coupling reactions.
Caption: Electronic landscape and reactivity of the pyridine ring.
Key Synthetic Transformations
The functionalization of the 5-chloropyridine core is dominated by palladium-catalyzed cross-coupling reactions due to the lower reactivity of the C5-Cl bond in SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, offering high functional group tolerance.[1] For the 5-chloropyridine moiety, the Suzuki-Miyaura coupling and Buchwald-Hartwig amination are the most prevalent.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the 5-chloropyridine with an organoboron reagent, such as a boronic acid.[1][3] This reaction is instrumental in synthesizing aryl- or heteroaryl-substituted pyridines.[4]
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of 5-Chloropyridines
| Component | Reagent/Condition | Loading (mol%) | Reference |
|---|---|---|---|
| Substrate | Substituted 5-Chloropyridine | 1.0 equiv | [2] |
| Coupling Partner | Arylboronic Acid | 1.5 equiv | [2] |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | 2 mol% | [2] |
| Ligand | SPhos | 4 mol% | [2] |
| Base | Potassium Phosphate (K₃PO₄) | 3.0 equiv | [2] |
| Solvent | Degassed 1,4-dioxane/water (4:1) | - | [2] |
| Temperature | 100 °C | - | [2] |
| Time | 12-24 hours | - |[5] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling [2]
-
In a Schlenk flask, combine the 5-chloropyridine derivative (1.0 equiv, 1.0 mmol), the arylboronic acid (1.5 equiv, 1.5 mmol), Pd(OAc)₂ (0.02 equiv, 0.02 mmol), SPhos (0.04 equiv, 0.04 mmol), and K₃PO₄ (3.0 equiv, 3.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-arylpyridine.[2]
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, coupling amines with aryl halides.[6] It is particularly effective for functionalizing the 5-chloropyridine core, as aryl chlorides are challenging substrates that often require robust catalyst systems.[7]
Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination of 5-Chloropyridines
| Component | Reagent/Condition | Loading (mol%) | Reference |
|---|---|---|---|
| Substrate | Substituted 5-Chloropyridine | 1.0 equiv | [2] |
| Coupling Partner | Primary or Secondary Amine | 1.2 equiv | [2] |
| Catalyst | Pd₂(dba)₃ | 2 mol% | [2] |
| Ligand | XPhos | 4 mol% | [2] |
| Base | Sodium tert-butoxide (NaOtBu) | 1.4 equiv | [2][7] |
| Solvent | Anhydrous Toluene | - | [2] |
| Temperature | 100-110 °C | - | [2] |
| Time | Monitored to completion | - |[2] |
Experimental Protocol: Buchwald-Hartwig Amination [2]
-
In a glovebox, charge a Schlenk flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 equiv, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 equiv, 1.4 mmol).
-
Add the 5-chloropyridine derivative (1.0 equiv, 1.0 mmol) and the amine (1.2 equiv, 1.2 mmol) to the flask.
-
Remove the flask from the glovebox and add the anhydrous solvent (e.g., toluene, 5 mL) under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.[2]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
While less favorable at the 5-position compared to the 2- and 4-positions, SNAr can be achieved under more forcing conditions (e.g., high temperatures, strong nucleophiles). The reaction proceeds via a two-step addition-elimination mechanism, forming a transient Meisenheimer complex.[8] The electron-deficient nature of the pyridine ring is essential for stabilizing the negative charge of this intermediate.[2]
Table 3: General Conditions for SNAr on Activated Chloropyridines
| Component | Reagent/Condition | Note | Reference |
|---|---|---|---|
| Substrate | Activated Chloropyridine | Additional electron-withdrawing groups enhance reactivity. | [8] |
| Nucleophile | Amine, Alkoxide, Thiolate | Strong nucleophiles are required. | [9] |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Helps to stabilize the charged intermediate. | [10] |
| Temperature | 80-150 °C | Elevated temperatures are often necessary. |[2] |
Experimental Protocol: General SNAr [2]
-
In a reaction flask, dissolve the 5-chloropyridine derivative (1.0 equiv) in a suitable anhydrous polar aprotic solvent (e.g., DMF).
-
Add the nucleophile (1.5-2.0 equiv) and, if necessary, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N).
-
Heat the reaction mixture to 80-120 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The 5-chloropyridine moiety is a synthetically valuable synthon whose reactivity is dominated by its electronic structure. While direct nucleophilic substitution at the C5 position is challenging, it provides a strategic advantage for regioselective functionalization via modern synthetic methods. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, offer robust and versatile pathways to construct complex C-C and C-N bonds, respectively. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively harness the reactivity of the 5-chloropyridine core in the pursuit of novel molecules for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
understanding the role of the piperazine scaffold in drug design
The Piperazine Scaffold: A Cornerstone in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in medicinal chemistry.[1][2] Its prevalence in a vast number of clinically approved drugs has earned it the designation of a "privileged scaffold."[3][4][5] This privileged status stems from its unique combination of physicochemical properties, synthetic tractability, and its ability to interact with a wide array of biological targets with high affinity.[1][6][7] The versatile nature of the piperazine core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop potent and selective therapeutic agents.[6][8][9] This guide provides a comprehensive technical overview of the role of the piperazine scaffold in drug design, covering its fundamental properties, therapeutic applications, and strategies for its incorporation into novel drug candidates.
Physicochemical Properties and Pharmacokinetic Profile
The piperazine scaffold imparts a unique set of physicochemical properties that are highly advantageous for drug design. The presence of two nitrogen atoms confers basicity, with pKa values typically in the range that allows for significant ionization at physiological pH.[10][11] This characteristic often enhances aqueous solubility, a critical factor for drug formulation and absorption.[3][10]
The six-membered ring of piperazine adopts a stable chair conformation, providing a degree of structural rigidity that can be beneficial for target binding.[6][12] However, the ring also possesses conformational flexibility, which can be modulated by substituents on the nitrogen and carbon atoms.[4] This balance of rigidity and flexibility allows the scaffold to serve as a versatile linker or a core element that can present pharmacophoric groups in an optimal orientation for interaction with a biological target.[4]
The two nitrogen atoms also provide convenient handles for chemical modification, allowing for the introduction of a wide range of substituents to modulate properties such as lipophilicity, polarity, and metabolic stability.[6][9] This adaptability is a key reason for its widespread use in modulating the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[6][12][13]
Pharmacological Significance and Therapeutic Applications
The piperazine scaffold is a component of drugs across a broad spectrum of therapeutic areas, highlighting its remarkable versatility.[7][14][15] This wide range of biological activities is a testament to its ability to interact with diverse biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1]
Key Therapeutic Areas:
-
Central Nervous System (CNS) Disorders: Piperazine derivatives are prominent in the treatment of various CNS disorders. Many antipsychotic and antidepressant drugs incorporate a piperazine moiety to interact with dopamine and serotonin receptors.[5][16][17]
-
Oncology: A significant number of recently approved anticancer drugs feature a piperazine ring.[5][18] These compounds often act as kinase inhibitors, where the piperazine scaffold can play a crucial role in binding to the ATP-binding pocket of the target kinase.[19]
-
Infectious Diseases: The piperazine core is found in various antimicrobial, antifungal, antiviral, and antimalarial agents.[14][20][21] The anthelmintic properties of piperazine itself are well-established, where it acts by paralyzing parasites.[2][11]
-
Other Therapeutic Areas: The applications of piperazine-containing drugs extend to antihistamines, anti-inflammatory agents, and cardiovascular drugs.[7][15]
Data Presentation: Quantitative Insights into Piperazine-Containing Drugs
The following table summarizes key quantitative data for a selection of representative drugs that feature the piperazine scaffold, illustrating its broad therapeutic impact and the potency of these compounds.
| Drug Name | Therapeutic Area | Target(s) | Mechanism of Action | Potency (IC50/Ki) |
| Imatinib | Oncology | BCR-Abl, c-Kit, PDGFR | Tyrosine Kinase Inhibitor | IC50: ~100-600 nM |
| Olanzapine | Antipsychotic | D2, 5-HT2A Receptors | Receptor Antagonist | Ki: D2 ~1.1 nM, 5-HT2A ~4 nM |
| Cetirizine | Antihistamine | H1 Receptor | Inverse Agonist | Ki: ~3-6 nM |
| Sildenafil | Erectile Dysfunction | PDE5 | Enzyme Inhibitor | IC50: ~3.5 nM |
| Vortioxetine | Antidepressant | SERT, 5-HT Receptors | Serotonin Reuptake Inhibitor and Receptor Modulator | Ki: SERT ~1.6 nM |
Experimental Protocols
The synthesis and evaluation of piperazine-containing compounds are central to their development as therapeutic agents. Below are detailed methodologies for key experiments.
General Protocol for the Synthesis of N-Arylpiperazines
This protocol describes a common method for the synthesis of N-arylpiperazines via nucleophilic aromatic substitution.
Materials:
-
Piperazine
-
Aryl halide (e.g., fluoro-, chloro-, or bromo-aryl derivative)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., BINAP)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous toluene
-
Standard laboratory glassware and purification equipment
Procedure:
-
To an oven-dried flask, add the aryl halide (1.0 mmol), piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd2(dba)3 (0.02 mmol), and BINAP (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylpiperazine.[22][23]
In Vitro Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a piperazine-containing compound to a specific G-protein coupled receptor (GPCR).
Materials:
-
Test compound (piperazine derivative)
-
Radioligand specific for the target receptor
-
Cell membranes expressing the target receptor
-
Assay buffer (e.g., Tris-HCl with appropriate additives)
-
Scintillation vials and scintillation fluid
-
Filter plates and a cell harvester
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound or vehicle control.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37 °C) for a defined period to allow for binding equilibrium to be reached.
-
Terminate the binding reaction by rapid filtration through a filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the Ki value for the test compound by analyzing the competition binding data using appropriate software (e.g., Prism).[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the application of the piperazine scaffold in drug design.
Caption: General Structure-Activity Relationship (SAR) of the piperazine scaffold.
Caption: Simplified signaling pathway of a D2 receptor antagonist containing a piperazine scaffold.
Caption: A typical experimental workflow for the discovery of piperazine-based drugs.
Conclusion
The piperazine scaffold continues to be a cornerstone of modern drug design, valued for its favorable physicochemical properties, synthetic accessibility, and broad pharmacological applicability.[6][7][14] Its ability to be readily modified allows for the systematic optimization of drug candidates to achieve desired potency, selectivity, and pharmacokinetic profiles. As our understanding of disease biology and drug-target interactions deepens, the strategic incorporation of the piperazine moiety will undoubtedly continue to play a pivotal role in the development of new and improved therapeutics. The wealth of knowledge surrounding the structure-activity relationships of piperazine derivatives provides a solid foundation for future drug discovery efforts, ensuring that this "privileged scaffold" will remain a valuable tool for medicinal chemists for years to come.[6][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Piperazine - Wikipedia [en.wikipedia.org]
- 12. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 16. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 19. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benthamscience.com [benthamscience.com]
- 21. An Overview of Piperazine Scaffold as Promising Nucleus for Diffe...: Ingenta Connect [ingentaconnect.com]
- 22. Piperazine synthesis [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 1-(5-Chloropyridin-2-yl)piperazine Derivatives: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-(5-Chloropyridin-2-yl)piperazine and its derivatives. This class of compounds serves as a crucial intermediate and building block in the development of various therapeutic agents, particularly in the field of neuropharmacology.[1][2] The protocols outlined below are based on established synthetic routes, including Nucleophilic Aromatic Substitution (SNA r) and strategies involving protecting groups.
Introduction
This compound is a versatile chemical scaffold widely utilized in medicinal chemistry for the synthesis of bioactive molecules. The presence of the piperazine ring and the substituted chloropyridine moiety allows for diverse pharmacological profiles, making it a valuable starting material for drug discovery programs targeting neurological disorders and other conditions.[1][2] The synthetic procedures described herein are robust and can be adapted for the preparation of a variety of derivatives.
General Synthetic Routes
The synthesis of this compound derivatives can be primarily achieved through two main strategies:
-
Direct Nucleophilic Aromatic Substitution (SNA r): This method involves the direct reaction of a suitable piperazine with an activated chloropyridine, such as 2,5-dichloropyridine. This is a common and efficient method for the formation of N-arylpiperazines.
-
Protected Piperazine Strategy: To achieve monosubstitution and avoid the formation of disubstituted byproducts, a protection-deprotection strategy is often employed. This involves using a piperazine derivative where one of the nitrogen atoms is protected with a group like tert-butyloxycarbonyl (Boc). Following the coupling with the chloropyridine, the protecting group is removed to yield the desired product.
Data Presentation: A Summary of a Representative Synthesis
The following table summarizes the quantitative data for a two-step synthesis of this compound using the protected piperazine strategy.
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 2,5-Dichloropyridine, tert-butyl piperazine-1-carboxylate | Dioxane | 100 | 12 | tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate | ~85 |
| 2 | tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate, Trifluoroacetic acid | MC | Room Temperature | 2 | This compound | 99 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Boc-Protection Strategy
This protocol details a two-step synthesis involving the initial formation of a Boc-protected intermediate, followed by deprotection to yield the final product.
Step 1: Synthesis of tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate
-
To a solution of 2,5-dichloropyridine (1.0 eq) in dioxane, add tert-butyl piperazine-1-carboxylate (1.1 eq) and a suitable base such as triethylamine (2.0 eq).
-
Heat the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate.
Step 2: Synthesis of this compound
-
Dissolve tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate (170 mg, 0.571 mmol) in dichloromethane (MC) (3 ml).[3]
-
Add trifluoroacetic acid (3 ml) to the solution.[3]
-
Stir the resulting mixture at room temperature for 2 hours.[3]
-
Concentrate the reaction liquid under reduced pressure.[3]
-
Add a saturated aqueous NaHCO₃ solution (15 ml) to the residue and extract with MC (3 x 15 ml).[3]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain this compound as a white solid (112 mg, 99% yield).[3]
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general two-step synthesis of this compound derivatives using a Boc-protection strategy.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(5-Chloropyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules, where the arylamine moiety is a common structural motif. This document provides detailed application notes and protocols for the N-arylation of 1-(5-Chloropyridin-2-yl)piperazine, a key intermediate in the development of various therapeutic agents. The protocols described herein are based on established methodologies for the coupling of challenging electron-deficient heteroaryl chlorides.
The C-N coupling of this compound is often challenging due to the lower reactivity of the chloro-substituent compared to bromo or iodo analogs.[3] The electron-withdrawing nature of the pyridine ring further influences the reactivity.[4] Success in these reactions hinges on the careful selection of the palladium catalyst, a sterically hindered and electron-rich phosphine ligand, a suitable base, and an anhydrous solvent.[3]
Reaction Scheme
The general scheme for the Buchwald-Hartwig amination of this compound with a primary or secondary amine is depicted below:
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Quantitative Data Summary
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of various aryl chlorides with amines, which can serve as a guide for the reaction of this compound.
Table 1: Reaction Conditions and Yields for the Coupling of Aryl Chlorides with Amines
| Aryl Chloride | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | 1.5 (Pd(dba)₂) | 3.0 (XPhos) | NaOtBu (2.0 equiv) | Toluene | Reflux | 6 | 94 |
| 2-Chlorotoluene | Morpholine | 1.0 ([Pd(cinnamyl)Cl]₂) | 2.0 (SIPr) | NaOtBu (1.5 equiv) | Dioxane | 100 | 0.4 | 94 |
| 4-Chloroanisole | Piperidine | 1.0 ([Pd(cinnamyl)Cl]₂) | 2.0 (SIPr) | NaOtBu (1.5 equiv) | Dioxane | 100 | 0.25 | 43 |
| 2-Chloropyridine | Aniline | 2.0 (Pd(OAc)₂) | 4.0 (RuPhos) | NaOtBu (1.4 equiv) | Toluene | 100 | 12-24 | ~85-95* |
*Note: Yields for 2-chloropyridine are estimated based on typical outcomes for this class of substrate under optimized conditions.
Experimental Protocols
Standard Protocol for Buchwald-Hartwig Amination
This protocol is a general procedure for the palladium-catalyzed amination of this compound. Optimization of the ligand, base, solvent, and temperature may be required for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2.5 mol%) and a ligand (e.g., XPhos, 2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound, the amine, the palladium precatalyst (or palladium source and ligand), and sodium tert-butoxide.
-
Seal the flask or tube with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
Add the anhydrous solvent (toluene or dioxane) via syringe.
-
Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1-(5-aminopyridin-2-yl)piperazine.
Rapid Aerobic Protocol for N-Arylpiperazine Synthesis
This protocol offers a faster and more environmentally friendly alternative that avoids the need for strictly anhydrous solvents or an inert atmosphere for certain substrates.[5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
Procedure:
-
In a vial, combine this compound, the amine, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.
-
Add toluene to the vial.
-
Seal the vial and place it in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the indicated time (monitoring by TLC or LC-MS is recommended, though reactions are often complete within 10-30 minutes).
-
After cooling to room temperature, the work-up and purification can be carried out as described in the standard protocol.
Mandatory Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the palladium-catalyzed cycle.
Experimental Workflow
Caption: A flowchart illustrating the key steps in the experimental protocol.
Troubleshooting
Common issues in the Buchwald-Hartwig amination of chloropyridines include low conversion and side product formation.
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Inappropriate ligand; Insufficient temperature; Presence of oxygen or water. | Use a pre-catalyst or fresh palladium source; Employ a bulky, electron-rich ligand (e.g., XPhos, RuPhos); Increase reaction temperature; Ensure strictly anhydrous and inert conditions.[3] |
| Hydrodehalogenation | Slow reductive elimination; Presence of water. | Use a ligand that accelerates reductive elimination; Ensure all reagents and solvents are scrupulously dry.[4] |
| Poor Reproducibility | Inconsistent quality of reagents or catalyst; Variations in reaction setup. | Use high-purity, anhydrous reagents; Employ a pre-catalyst for consistency. |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the N-arylation of this compound. The success of this transformation relies on the careful optimization of reaction parameters, particularly the choice of a suitable palladium catalyst and a sterically hindered, electron-rich phosphine ligand. The provided protocols offer a solid starting point for researchers, and with appropriate optimization, can be a reliable tool in the synthesis of complex molecules for drug discovery and development.
References
Application Notes and Protocols: N-arylation of 1-(5-Chloropyridin-2-yl)piperazine
These application notes provide detailed methodologies for the N-arylation of 1-(5-chloropyridin-2-yl)piperazine, a crucial transformation in the synthesis of various pharmaceutically active compounds. The protocols focus on common and effective methods, offering guidance to researchers, scientists, and professionals in drug development.
Introduction
The N-arylation of this compound is a fundamental cross-coupling reaction that forms a new carbon-nitrogen bond between the piperazine ring and an aryl group. This structural motif is a key component in numerous drug candidates and approved medicines. The primary methods for achieving this transformation are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. The choice of method often depends on the specific arylating agent, desired scale, and economic considerations. This document outlines protocols for these key methodologies and provides comparative data to aid in reaction optimization.
Methodology 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the N-arylation of amines. It typically employs a palladium catalyst, a phosphine ligand, and a base. This method is known for its high efficiency and broad substrate scope.
A detailed protocol for the Buchwald-Hartwig N-arylation of this compound with an aryl bromide is provided below.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (5 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
To this mixture, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.1 mmol, 1.1 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-arylated product.
Caption: Workflow for Buchwald-Hartwig N-arylation.
Methodology 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, typically using a copper catalyst. While it often requires higher temperatures than palladium-catalyzed reactions, it can be a cost-effective alternative, especially for large-scale synthesis.
A general protocol for the Ullmann N-arylation of this compound with an aryl iodide is provided below.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the aryl iodide (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add dimethyl sulfoxide (5 mL) to the flask.
-
Heat the reaction mixture to 120-130 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-arylated product.
Caption: Key components of the Ullmann condensation reaction.
Data Presentation: Comparison of N-arylation Methodologies
The following table summarizes typical reaction conditions and outcomes for the N-arylation of this compound, allowing for an easy comparison between the Buchwald-Hartwig and Ullmann methodologies.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst System | Pd₂(dba)₃ / XPhos | CuI / L-Proline |
| Catalyst Loading | 1-2 mol% Pd | 5-10 mol% Cu |
| Base | Sodium tert-butoxide (NaOtBu) | Potassium carbonate (K₂CO₃) |
| Solvent | Toluene, Dioxane | DMSO, DMF |
| Temperature | 80-110 °C | 110-140 °C |
| Reaction Time | 4-24 hours | 18-48 hours |
| Typical Yield | 75-95% | 60-85% |
| Substrate Scope | Broad (Aryl bromides, chlorides, triflates) | Generally requires Aryl iodides or bromides |
| Functional Group Tolerance | Generally high, sensitive to strong nucleophiles | Moderate, can be sensitive to acidic protons |
Note: Yields are highly dependent on the specific arylating agent and optimization of reaction conditions. The data presented here is representative of typical outcomes found in the literature.
Conclusion
Both the Buchwald-Hartwig amination and the Ullmann condensation are effective methods for the N-arylation of this compound. The Buchwald-Hartwig reaction generally offers higher yields, shorter reaction times, and a broader substrate scope, making it a preferred method in research and development settings. The Ullmann condensation, while often requiring harsher conditions, provides a more economical option for larger-scale syntheses, particularly when using less expensive copper catalysts. The choice of methodology should be guided by the specific requirements of the synthetic target, including scale, cost, and functional group compatibility. Careful optimization of the reaction parameters outlined in these protocols is recommended to achieve the desired outcome.
Application Notes and Protocols for the Use of 1-(5-Chloropyridin-2-yl)piperazine in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Chloropyridin-2-yl)piperazine is a versatile bifunctional building block of significant interest in medicinal chemistry and drug discovery. The arylpiperazine motif is a common feature in centrally acting drugs, and its incorporation into novel scaffolds is a key strategy in the development of new therapeutic agents.[1][2] This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1] Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of compound libraries based on this scaffold, enabling efficient structure-activity relationship (SAR) studies.[3][4] By immobilizing synthetic intermediates on a polymeric support, SPS allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere washing and filtration steps.[5]
These application notes provide detailed protocols for the incorporation of this compound into small molecule libraries via solid-phase synthesis. The methodologies described are based on standard and robust chemical transformations amenable to both manual and automated synthesis platforms.
Key Applications in Solid-Phase Synthesis
-
Scaffold for Combinatorial Libraries: The piperazine nitrogen atoms provide two points for diversification. One is typically used for attachment to the solid support (or to a resin-bound intermediate), while the other can be functionalized in solution prior to coupling or, in some cases, post-coupling.
-
Generation of Novel Heterocyclic Systems: The reactive sites on the chloropyridine ring and the piperazine nitrogens can be used to construct more complex, fused ring systems.
-
Development of CNS-Targeting Agents: As a privileged scaffold in neuropharmacology, its use in SPS facilitates the rapid assembly of analogues for screening against various CNS targets.[2]
Experimental Protocols
This section details a representative workflow for the solid-phase synthesis of a small molecule library using this compound as a key building block. The strategy involves the coupling of the title compound to a resin-bound carboxylic acid.
Protocol 1: Solid-Phase Amide Coupling of this compound to a Resin-Bound Carboxylic Acid
This protocol describes the coupling of this compound to a carboxylic acid that is anchored to a solid support, a common step in the synthesis of small molecule libraries.
Materials and Reagents:
-
Fmoc-protected amino acid loaded Wang resin or similar (e.g., Rink Amide resin pre-loaded with an acid-labile linker and a carboxylic acid)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Solid-phase synthesis vessel
-
Shaker or automated synthesizer
Methodology:
-
Resin Swelling: Swell the resin (1.0 eq.) in DMF for 30-60 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection (if applicable):
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes. Drain.
-
Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.
-
-
Amide Coupling:
-
In a separate vial, prepare the coupling solution. Dissolve this compound (3.0 eq.) and an activating agent such as HOBt or Oxyma (3.0 eq.) in DMF.
-
Add the coupling reagent DIC (3.0 eq.) to the solution and allow it to pre-activate for 5-10 minutes.
-
Drain the DMF from the resin and add the activated coupling solution.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored using a Kaiser test to confirm the consumption of the free amine.[6]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and by-products.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
-
Product Isolation:
-
Reduce the volume of the filtrate under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude product by adding it dropwise to a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the solid product with cold ether (2x).
-
Dry the final product under vacuum.
-
Data Presentation: Representative Yields and Purity
The following table summarizes typical yields and purities that can be expected for the solid-phase synthesis of a small library of compounds using the protocol described above. These values are illustrative and based on outcomes for similar heterocyclic syntheses reported in the literature.[4][5]
| Compound ID | R-Group on Resin | Molecular Weight ( g/mol ) of Final Product | Typical Yield (%) | Purity by HPLC (%) |
| Cpd-1 | Benzoyl | 301.76 | 75 | >95 |
| Cpd-2 | Acetyl | 239.70 | 82 | >97 |
| Cpd-3 | Isobutyryl | 267.75 | 78 | >95 |
| Cpd-4 | Cyclohexanecarbonyl | 307.82 | 71 | >92 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Solid-Phase Amide Coupling.
Logical Relationship of Key Steps
Caption: Key Transformations in the Synthesis Protocol.
References
Application Notes and Protocols for High-Throughput Screening Assays Using 1-(5-Chloropyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Chloropyridin-2-yl)piperazine is a versatile heterocyclic compound featuring a piperazine ring linked to a 5-chloropyridine moiety. This structural motif is a common scaffold in medicinal chemistry, particularly for agents targeting the central nervous system.[1][2] Arylpiperazine derivatives are well-documented modulators of various G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[3][4][5] As such, this compound is a valuable candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics for neurological and psychiatric disorders.
These application notes provide detailed protocols for a panel of HTS assays suitable for characterizing the bioactivity of this compound and analogous compounds. The described assays are designed to assess cytotoxicity and to probe the compound's effects on key GPCR signaling pathways.
Target Rationale
Based on the prevalence of the arylpiperazine scaffold in neuropharmacology, the primary putative targets for this compound are serotonin and dopamine receptors. Specifically, the 5-HT1A and Dopamine D2 receptors are highlighted here as they are critical targets in the treatment of anxiety, depression, and psychosis.[5]
-
Serotonin 1A (5-HT1A) Receptor: A member of the 5-HT1 receptor family that couples to Gi/o proteins.[1][6] Activation of 5-HT1A receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][6] This receptor is a key target for anxiolytic and antidepressant drugs.[5]
-
Dopamine D2 Receptor: A member of the D2-like family of dopamine receptors, which also couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels.[7][8] D2 receptor antagonists are the primary mechanism of action for most antipsychotic medications.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign for a novel compound like this compound follows a tiered approach. The initial phase involves a primary screen to identify potential activity, followed by secondary and tertiary assays to confirm and characterize the mechanism of action.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. A new class of arylpiperazine derivatives: the library synthesis on SynPhase lanterns and biological evaluation on serotonin 5-HT(1A) and 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Preparation of Neurotensin Receptor Antagonists Utilizing 1-(5-Chloropyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and periphery by activating G protein-coupled receptors (GPCRs), primarily the neurotensin receptor 1 (NTS1) and 2 (NTS2).[1][2] Dysregulation of the neurotensin system has been implicated in various pathological conditions, including cancer, neurological disorders, and gastrointestinal diseases.[1] Consequently, the development of potent and selective neurotensin receptor antagonists is a significant area of interest in drug discovery. This document provides detailed application notes and protocols for the conceptualization, synthesis, and evaluation of novel non-peptidic neurotensin receptor antagonists using 1-(5-chloropyridin-2-yl)piperazine as a key building block.
The rationale for utilizing the this compound moiety is based on the principles of bioisosteric replacement, where the phenyl rings present in many established GPCR antagonists can be substituted with heteroaromatic systems like chloropyridine to modulate physicochemical properties, target affinity, and pharmacokinetic profiles.[3][4] This scaffold is a versatile starting material for creating diverse chemical libraries for screening against neurotensin receptors.[5][6]
Neurotensin Receptor Signaling Pathways
Upon agonist binding, such as neurotensin, the NTS1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The receptor primarily couples to Gαq/11 proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses. NTS1 receptor activation can also engage other G proteins and signaling pathways, including those involving β-arrestin.
Caption: Neurotensin 1 Receptor (NTS1) Signaling Pathway.
Synthesis of a Hypothetical Neurotensin Receptor Antagonist
While no specific neurotensin receptor antagonist directly utilizing this compound has been prominently reported in publicly available literature, a plausible synthetic route can be designed based on the well-established diarylpyrazole scaffold of known NTS1 antagonists like SR48692.[1] In this hypothetical protocol, the this compound moiety serves as a key building block that is coupled to a pyrazole carboxylic acid core.
Experimental Workflow for Synthesis
The overall synthetic strategy involves a multi-step process beginning with the formation of the pyrazole core, followed by coupling with this compound, and subsequent functional group manipulations to yield the final antagonist.
References
- 1. The synthesis of neurotensin antagonist SR 48692 for prostate cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 6. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for Mono-N-Substitution of Piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the selective mono-N-substitution of piperazine, a critical process in the synthesis of a vast array of pharmaceutically active compounds. The protocols outlined below cover established methods, including the use of protecting groups and direct substitution strategies, to achieve high yields and purity of the desired mono-substituted products.
Introduction
Piperazine and its derivatives are ubiquitous structural motifs in medicinal chemistry, found in drugs targeting a wide range of therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anti-cancer agents.[1][2] The symmetrical nature of the piperazine ring, with its two secondary amine groups, presents a synthetic challenge in achieving selective mono-functionalization while avoiding the formation of di-substituted byproducts.[3][4] This guide details reliable experimental strategies to overcome this challenge.
The most common and dependable approach involves the use of a protecting group to temporarily block one of the nitrogen atoms, thereby directing the substitution to the unprotected nitrogen.[1][3][5] The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for this purpose.[1][5] Alternative methods that circumvent the need for protection-deprotection steps, such as direct substitution using protonated piperazine, offer a more atom-economical and streamlined synthesis.[1][6][7]
Key Synthetic Strategies
Several effective methods exist for the mono-N-substitution of piperazine. The choice of method often depends on the nature of the substituent to be introduced (alkyl, aryl, etc.), the scale of the reaction, and the functional group tolerance of the starting materials.
-
Protecting Group Strategy: This multi-step approach involves the initial protection of one piperazine nitrogen, followed by substitution on the free nitrogen, and subsequent deprotection to yield the mono-substituted product.[1][4] This method offers excellent control and is suitable for a wide range of substrates.
-
Direct Substitution: This one-pot approach avoids protecting groups by modulating the reactivity of the piperazine nitrogens. This can be achieved by using an excess of piperazine, slow addition of the electrophile, or by using a mono-protonated piperazine salt to reduce the nucleophilicity of the second nitrogen.[1][3][6]
-
Reductive Amination: This method is particularly useful for N-alkylation and involves the reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent.[2][3]
-
N-Arylation Reactions: Specific catalytic methods like the Buchwald-Hartwig amination, Ullmann-Goldberg reaction, and aromatic nucleophilic substitution (SNAr) are employed for the synthesis of N-arylpiperazines.[2]
Experimental Protocols
The following are detailed protocols for two common and effective methods for the mono-N-alkylation of piperazine.
Protocol 1: Mono-N-Alkylation using N-Boc-Piperazine (Protecting Group Strategy)
This protocol describes the alkylation of mono-Boc-protected piperazine, a reliable method to ensure mono-substitution.[3][5]
Materials:
-
N-Boc-piperazine
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent for deprotection
Procedure:
-
Alkylation:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-alkyl-N'-Boc-piperazine.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
-
Deprotection:
-
Dissolve the purified N-alkyl-N'-Boc-piperazine in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-N-alkylpiperazine.
-
Protocol 2: Direct Mono-N-Substitution using Piperazine Monohydrochloride (Direct Method)
This protocol utilizes the in-situ formation of piperazine monohydrochloride to achieve selective mono-acylation.[1][7] This method is more atom-economical as it avoids the use of protecting groups.
Materials:
-
Piperazine (anhydrous)
-
Piperazine dihydrochloride
-
Methanol (MeOH)
-
Acyl chloride or anhydride (1.0 eq)
-
Triethylamine (TEA) (optional, as a base)
Procedure:
-
Preparation of Piperazine Monohydrochloride (in situ):
-
In a reaction flask, combine 1 equivalent of anhydrous piperazine and 1 equivalent of piperazine dihydrochloride in methanol.
-
Heat the mixture to form a clear solution, which now contains piperazine monohydrochloride.
-
-
Acylation:
-
Cool the solution to 0 °C.
-
Slowly add the acyl chloride or anhydride (1.0 equivalent) to the stirred solution. If an acyl chloride is used, an equivalent of a non-nucleophilic base like triethylamine can be added to neutralize the generated HCl.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 5 °C to precipitate any remaining piperazine dihydrochloride.
-
Filter the mixture and evaporate the solvent from the filtrate under reduced pressure.
-
The resulting residue can be purified by recrystallization or column chromatography to yield the pure mono-N-acylpiperazine.
-
Data Presentation
The following table summarizes typical reaction conditions and yields for various mono-N-substitution methods of piperazine.
| Substitution Type | Method | Electrophile | Reagents/Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
| N-Alkylation | Protecting Group | Alkyl Bromide | N-Boc-piperazine, K₂CO₃ | MeCN | 60-80 | High | [3] |
| N-Alkylation | Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | DCE | RT | Good-Excellent | [2][3] |
| N-Acylation | Direct (Protonation) | Acyl Chloride | Piperazine·HCl | MeOH | RT | High | [1] |
| N-Arylation | Buchwald-Hartwig | Aryl Halide | Pd Catalyst, Ligand, Base | Toluene/Dioxane | 80-110 | Good-Excellent | [2] |
| N-Arylation | SNAr | Electron-deficient Aryl Halide | Base (e.g., K₂CO₃) | DMF/DMSO | 100-150 | Variable | [2] |
| Michael Addition | Direct (Protonation) | α,β-Unsaturated Ester | Piperazine·HCl | MeOH | RT | High | [1] |
Yields are generally reported as good to excellent but can vary depending on the specific substrates and reaction conditions.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for mono-N-alkylation via the protecting group strategy.
Caption: Workflow for direct mono-N-acylation using protonation.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 1-(5-Chloropyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(5-Chloropyridin-2-yl)piperazine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1][2] Its production on a large scale is crucial for drug development and commercial manufacturing. This document provides detailed application notes and scalable synthesis protocols for this compound, focusing on two primary synthetic routes. The protocols are designed to be adaptable from laboratory to pilot plant and commercial scales. Safety considerations and purification techniques are also discussed to ensure a safe, efficient, and high-purity production process.
Introduction
The synthesis of N-arylpiperazines is a fundamental transformation in medicinal chemistry and process development. This compound serves as a critical intermediate in the creation of a variety of therapeutic agents.[1][2] The demand for scalable, cost-effective, and robust synthetic methods for this compound is therefore significant. This document outlines two distinct and scalable methods for the synthesis of this compound:
-
Route A: A two-step synthesis involving the deprotection of a Boc-protected piperazine derivative. This method is characterized by high yields and purity, making it suitable for applications where quality is paramount.
-
Route B: A one-pot synthesis via nucleophilic aromatic substitution (SNAr) from 2,5-dichloropyridine and piperazine. This route offers a more direct and potentially more cost-effective approach for large-scale production.
Data Presentation
The following tables summarize the quantitative data for the two synthetic routes at different scales.
Table 1: Summary of Quantitative Data for Route A (Deprotection of Boc-Protected Piperazine)
| Parameter | Laboratory Scale (1 g) | Pilot Scale (1 kg) |
| Starting Material | tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate | tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate |
| Reagents | Trifluoroacetic acid, Sodium bicarbonate | Trifluoroacetic acid, Sodium bicarbonate |
| Solvents | Dichloromethane, Water | Dichloromethane, Water |
| Typical Yield | 99% | 95-98% |
| Purity (by HPLC) | >99% | >98% |
| Reaction Time | 2 hours | 3-4 hours |
| Process Cycle Time | 6-8 hours | 10-12 hours |
Table 2: Summary of Quantitative Data for Route B (from 2,5-Dichloropyridine)
| Parameter | Laboratory Scale (1 g) | Pilot Scale (1 kg) |
| Starting Materials | 2,5-Dichloropyridine, Piperazine | 2,5-Dichloropyridine, Piperazine |
| Base | Potassium carbonate | Potassium carbonate |
| Solvent | Dimethylformamide (DMF) | Dimethylformamide (DMF) |
| Typical Yield | 85-90% | 80-88% |
| Purity (by HPLC) | >97% | >96% |
| Reaction Time | 12-16 hours | 18-24 hours |
| Process Cycle Time | 24-30 hours | 36-48 hours |
Experimental Protocols
Route A: Deprotection of tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate
This two-step process is ideal for producing high-purity material. The first step, the synthesis of the Boc-protected intermediate, is not detailed here but can be achieved through standard literature procedures.
Step 1: Deprotection of the Boc Group
-
Materials:
-
tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
-
-
Procedure (Pilot Scale - 1 kg):
-
To a suitable reactor, charge 1 kg of tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate.
-
Add 10 L of dichloromethane and stir until all solids are dissolved.
-
Cool the solution to 0-5 °C.
-
Slowly add 10 L of trifluoroacetic acid, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Carefully add the residue to a reactor containing 15 L of a saturated aqueous solution of sodium bicarbonate at 0-5 °C to neutralize the excess acid. Caution: Vigorous gas evolution will occur.
-
Extract the aqueous layer with dichloromethane (3 x 15 L).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid.
-
Dry the solid under vacuum at 40-50 °C to a constant weight.
-
Route B: Nucleophilic Aromatic Substitution from 2,5-Dichloropyridine
This one-pot synthesis is a more direct route suitable for large-scale manufacturing where cost of goods is a primary driver.
-
Materials:
-
2,5-Dichloropyridine
-
Piperazine (anhydrous)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
-
Procedure (Pilot Scale - 1 kg):
-
To a dry reactor under an inert atmosphere (e.g., nitrogen), charge 1 kg of 2,5-dichloropyridine, 1.75 kg of anhydrous piperazine, and 1.4 kg of potassium carbonate.
-
Add 10 L of anhydrous dimethylformamide.
-
Heat the reaction mixture to 100-110 °C and maintain for 18-24 hours. Monitor the reaction progress by HPLC to ensure the consumption of 2,5-dichloropyridine.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 20 L of water.
-
Extract the product into ethyl acetate (3 x 15 L).
-
Combine the organic layers and wash with brine (2 x 10 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation.
-
Purification of this compound
For pharmaceutical applications, high purity is essential. The following purification methods can be employed for the crude product obtained from either synthetic route.
-
Recrystallization: This is a common and effective method for purifying solid compounds. A suitable solvent system should be chosen to provide good recovery of the pure product.
-
Acid-Base Extraction: The basic nature of the piperazine nitrogen allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The aqueous layer, containing the protonated product, is then basified, and the purified product is re-extracted into an organic solvent.
-
Column Chromatography: While effective at the lab scale, column chromatography is less practical for large-scale production due to cost and solvent usage. It may be used for very high purity requirements.
Safety Considerations
Handling of the reagents and intermediates in these syntheses requires adherence to strict safety protocols, especially at a larger scale.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3] For larger scale operations, respiratory protection may be necessary.[3]
-
Ventilation: All operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[3]
-
Handling of Reagents:
-
Trifluoroacetic acid (TFA): Corrosive and causes severe burns. Handle with extreme care.
-
Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.
-
2,5-Dichloropyridine: Harmful if swallowed or in contact with skin.
-
Piperazine: Corrosive and can cause severe skin burns and eye damage. May cause an allergic skin reaction.[4]
-
-
Exothermic Reactions: The neutralization of TFA with sodium bicarbonate is highly exothermic and releases large volumes of CO₂ gas. This step must be performed with caution and adequate cooling to prevent a runaway reaction.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Visualizations
Caption: Workflow for the synthesis of this compound via Route A.
Caption: Workflow for the synthesis of this compound via Route B.
Caption: Logical relationships between reagents, hazards, and control measures.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Chloropyridin-2-yl)piperazine
Welcome to the technical support center for the synthesis of 1-(5-Chloropyridin-2-yl)piperazine. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthetic procedure.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Question 1: Why is my reaction yield consistently low when using a Nucleophilic Aromatic Substitution (SNAr) approach?
Answer: Low yields in the SNAr synthesis of this compound can be attributed to several factors:
-
Insufficient Reaction Temperature: The SNAr reaction requires elevated temperatures to overcome the activation energy for the nucleophilic attack on the electron-deficient pyridine ring.[1][2] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.
-
Poor Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the piperazine and facilitate the reaction.
-
Base Strength: A suitable base is often required to deprotonate the piperazine, increasing its nucleophilicity. However, a base that is too strong can lead to side reactions. Common bases include K₂CO₃ or Et₃N.
-
Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Question 2: I am observing the formation of a significant amount of bis-arylated piperazine as a side product in my Buchwald-Hartwig amination. How can I prevent this?
Answer: The formation of bis-arylated piperazine is a common side reaction in Buchwald-Hartwig aminations when using piperazine.[1] Here are several strategies to favor the desired mono-arylated product:
-
Use of a Large Excess of Piperazine: Employing a significant excess of piperazine (e.g., 5-10 equivalents) can statistically favor the mono-substitution product.[1]
-
Employ a Protecting Group: A more controlled approach is to use a mono-protected piperazine, such as N-Boc-piperazine.[3] The Boc group can be removed in a subsequent step under acidic conditions.[4]
-
Control of Reaction Conditions: Carefully controlling the stoichiometry of the reactants and slowly adding the limiting reagent (2,5-dichloropyridine) can help minimize the formation of the bis-arylated product.
Question 3: My purification of the final product is proving difficult, with persistent impurities. What are the recommended purification strategies?
Answer: Purifying this compound can be challenging due to the presence of unreacted starting materials and side products. The following methods can be effective:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing) is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., isopropanol, ethanol, or ethyl acetate/hexanes) can be an excellent way to obtain highly pure material.
-
Acid-Base Extraction: The basic nature of the piperazine nitrogen allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to extract the product into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted with an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The two most common and effective methods for synthesizing N-arylpiperazines like this compound are:
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of piperazine with an electron-deficient aryl halide, such as 2,5-dichloropyridine.[3][5] The reaction is typically carried out at elevated temperatures in a polar aprotic solvent.[1]
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (2,5-dichloropyridine) and piperazine.[5][6][7] This method is often milder and more versatile than SNAr but requires careful control to avoid side reactions.[1][5]
Q2: How do I choose between the SNAr and Buchwald-Hartwig methods?
A2: The choice of method depends on several factors:
-
Substrate Scope: Buchwald-Hartwig amination generally has a broader substrate scope and is more tolerant of various functional groups.[6]
-
Reaction Conditions: SNAr reactions often require harsher conditions (higher temperatures) than Buchwald-Hartwig reactions.[1]
-
Cost and Catalyst: The Buchwald-Hartwig reaction requires a palladium catalyst and specific ligands, which can be expensive.[7] SNAr is a transition-metal-free alternative.[5]
-
Side Reactions: Bis-arylation can be a significant issue in Buchwald-Hartwig amination if not properly controlled, while SNAr may be more prone to other side reactions depending on the substrate.[1]
Q3: What is the role of the Boc protecting group and how is it removed?
A3: The tert-butyloxycarbonyl (Boc) group is a common protecting group for one of the nitrogen atoms in piperazine. Its role is to prevent the second nitrogen from reacting, thus avoiding the formation of bis-arylated side products.[3] After the desired reaction on the unprotected nitrogen is complete, the Boc group can be easily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, standard laboratory safety practices should always be followed. Specifically:
-
Reagents: 2,5-Dichloropyridine and piperazine can be irritating and harmful. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many of the solvents used (e.g., DMF, DMSO, DCM) have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Palladium Catalysts: Palladium catalysts can be pyrophoric and should be handled with care, often under an inert atmosphere.
Data Presentation
Table 1: Comparison of Typical Reaction Conditions for SNAr and Buchwald-Hartwig Synthesis
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Materials | 2,5-Dichloropyridine, Piperazine (or N-Boc-piperazine) | 2,5-Dichloropyridine, Piperazine (or N-Boc-piperazine) |
| Catalyst/Ligand | None | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, Xantphos) |
| Base | K₂CO₃, Et₃N, or other non-nucleophilic base | NaOtBu, LiHMDS, or other strong, non-nucleophilic base |
| Solvent | DMSO, DMF, NMP | Toluene, Dioxane |
| Temperature | 80 - 150 °C | 80 - 110 °C |
| Reaction Time | 12 - 24 hours | 2 - 18 hours |
| Typical Yield | 40 - 70% | 60 - 95% |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr) using N-Boc-piperazine
-
To a solution of 2,5-dichloropyridine (1.0 eq) in dimethyl sulfoxide (DMSO), add N-Boc-piperazine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate.
-
Dissolve the crude product in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (3-5 eq).
-
Stir the mixture at room temperature for 2 hours.[4]
-
Concentrate the reaction mixture under reduced pressure.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.[4]
-
Extract the product with DCM (3x).[4]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.[4]
-
Purify further by column chromatography if necessary.
Protocol 2: Synthesis via Buchwald-Hartwig Amination using N-Boc-piperazine
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., BINAP, 0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add a solution of 2,5-dichloropyridine (1.0 eq) and N-Boc-piperazine (1.2 eq) in anhydrous toluene.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with toluene or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude protected product.
-
Follow steps 7-13 from Protocol 1 for the deprotection and purification of the final product.
Visualizations
Caption: Synthetic pathways for this compound.
Caption: Formation of mono- vs. bis-arylated products.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 4. 1-(5-CHLORO-PYRIDIN-2-YL)-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
preventing bis-arylation byproducts in piperazine reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and optimize N-arylation reactions of piperazine, with a focus on preventing the formation of N,N'-bis-arylated byproducts.
Troubleshooting Guide
This section addresses common issues encountered during the N-arylation of piperazine, particularly in the context of Palladium-catalyzed Buchwald-Hartwig amination.
Question: My reaction is producing a significant amount of the N,N'-bis-arylated piperazine byproduct, leading to a low yield of the desired mono-arylated product. How can I improve the selectivity for mono-arylation?
Answer: The formation of the bis-arylated product is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution.[1] Several strategies can be employed to favor mono-substitution:
-
Control Piperazine Stoichiometry: Using a large excess of piperazine (5-10 equivalents) relative to the aryl halide statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[1]
-
Slow Addition of the Electrophile: Adding the arylating agent dropwise, especially at low temperatures, can help control the reaction rate and minimize the chance of the mono-arylated product reacting again.[1]
-
Employ a Protecting Group Strategy: A highly effective method involves using a mono-protected piperazine, such as N-Boc-piperazine.[1] The protecting group blocks one nitrogen atom from reacting, ensuring mono-arylation. The protecting group can then be removed in a subsequent step.
-
Optimize Reaction Conditions: High temperatures and prolonged reaction times can promote the formation of the thermodynamically more stable bis-arylated product.[1] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and to stop the reaction once the formation of the mono-substituted product is maximized.[1]
Question: Why is my reaction yield consistently low or non-existent, even when bis-arylation is not the primary issue?
Answer: Low to no yield in a Buchwald-Hartwig N-arylation can stem from several factors related to the catalyst, reagents, or reaction environment.[2]
-
Inactive Catalyst: The active Pd(0) species is essential for the catalytic cycle. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to Pd(0). While the reaction is not overly sensitive to oxygen, maintaining a properly inert atmosphere (Argon or Nitrogen) is recommended to protect the catalyst.[2][3]
-
Poor Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. For the N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos have proven effective.[2] Older generation ligands such as BINAP or DPEphos might lead to insufficient catalytic activity, particularly with less reactive aryl chlorides.[2]
-
Inappropriate Base: The base plays a key role in the catalytic cycle. Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are commonly used. Weaker bases such as K₂CO₃ or K₃PO₄ may result in slow or incomplete reactions.[2]
-
Solvent and Solubility Issues: The insolubility of reagents is a frequent cause of reaction failure. Toluene and dioxane are common solvents. Ensure your starting materials are soluble at the reaction temperature.[1][2]
-
Low Reaction Temperature: Many N-arylation reactions require heating, typically in the range of 80-110 °C, to proceed at a reasonable rate.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in piperazine arylation?
A1: Besides the formation of the N,N'-bis-arylated product, other side reactions can include hydrodehalogenation of the aryl halide and catalyst decomposition. Careful control of reaction conditions is key to minimizing these unwanted pathways.
Q2: How do I choose the optimal ligand for my specific substrates?
A2: The optimal ligand is dependent on the electronic and steric properties of both the aryl halide and the piperazine derivative. A screening of different ligands is often the best approach. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary.[1][4]
Q3: Which base should I use for my piperazine arylation?
A3: Sodium tert-butoxide (NaOtBu) is a strong and effective base for many piperazine arylations.[2] However, if your substrate is sensitive to strong bases (e.g., contains ester groups), weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require re-optimization of the catalyst system.[1][2]
Q4: Can I use piperazine itself as a solvent to favor mono-arylation?
A4: Yes, using piperazine as a solvent can be an effective strategy to ensure a large excess of the amine, thereby promoting mono-arylation. This approach also offers a more environmentally friendly, solvent-free condition.
Data Summary
The choice of base and solvent can significantly impact the selectivity of mono-arylation. The following table summarizes general observations.
| Base | Solvent | General Effect on Mono-arylation Selectivity |
| Strong Bases (e.g., NaOtBu) | Toluene, Dioxane | Generally effective, but can promote bis-arylation if stoichiometry is not controlled.[1][2] |
| Weaker Bases (e.g., Cs₂CO₃, K₃PO₄) | Toluene, Dioxane, t-Butanol | May require higher temperatures or longer reaction times but can improve selectivity for sensitive substrates.[1][2] |
| DBU | Toluene | Can be effective for mono-arylation, especially when used in a one-pot procedure with in-situ N-protection.[5] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Mono-N-Arylation of Piperazine
This is a general workflow for a Buchwald-Hartwig amination reaction designed to favor the mono-arylated product.[3]
Materials:
-
Aryl halide (1.0 equiv)
-
Piperazine (5.0 - 10.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a reaction vessel, combine the aryl halide, palladium precatalyst, and ligand.
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen).
-
Add the anhydrous solvent, followed by the piperazine and the base.
-
Seal the vessel tightly and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture until completion, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mono-arylation using N-Boc-piperazine
This protocol utilizes a mono-protected piperazine to ensure mono-arylation.
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.1 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., a biarylphosphine, 1-5 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
Follow steps 1-11 from Protocol 1, substituting N-Boc-piperazine for piperazine and adjusting the base as indicated.
-
The resulting N-Boc-N'-aryl-piperazine can be deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the mono-arylated piperazine.
Diagrams
Caption: Troubleshooting workflow for preventing bis-arylation.
References
Technical Support Center: Purification of 1-(5-Chloropyridin-2-yl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from 1-(5-Chloropyridin-2-yl)piperazine and related nitrogen-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from this compound?
A1: Palladium is a toxic heavy metal that must be removed from active pharmaceutical ingredients (APIs). Regulatory bodies like the US FDA and the European Medicines Agency have established stringent limits for elemental impurities in drug products, often requiring palladium levels to be below 10 ppm.[1][2][3] Failure to meet these limits can halt drug development and lead to regulatory rejection.
Q2: What makes palladium removal from this compound particularly challenging?
A2: The nitrogen atoms present in both the pyridine and piperazine rings of the molecule can act as strong ligands, forming stable complexes with palladium.[4] This chelation makes the catalyst difficult to remove using traditional purification methods like simple filtration, extraction, or even recrystallization, which can sometimes concentrate the metal impurity.[3][5]
Q3: What are the most common and effective methods for palladium removal?
A3: While traditional methods like chromatography and activated carbon treatment exist, the use of solid-supported metal scavengers is now the most popular and effective approach.[5] These scavengers contain functional groups with a high affinity for palladium, binding the metal and allowing for its removal by simple filtration.[3]
Q4: What is a metal scavenger and which types are most effective for palladium?
A4: A metal scavenger is a solid-supported reagent, typically based on silica or polystyrene, that selectively binds to metal ions. For palladium removal from nitrogen-containing compounds, scavengers based on thiols (e.g., ISOLUTE® Si-Thiol) and especially trimercaptotriazine (TMT) (e.g., ISOLUTE® Si-TMT, MP-TMT) have demonstrated high efficiency.[4][6] N-acetylcysteine and isocyanide-based reagents have also been used effectively.[7][8][9]
Q5: How can I accurately measure the concentration of residual palladium in my final product?
A5: The industry-standard methods for quantifying trace metals in APIs are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[7][10] These techniques are highly sensitive and accurate. For rapid process optimization and screening of different scavengers, faster, semi-quantitative methods like fluorescence-based detection kits can be used before final validation with ICP-MS.[7][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Q1: After purification by column chromatography, my product still contains high levels of palladium (>100 ppm). What should I do?
A1: Column chromatography alone is often insufficient for removing palladium to the required low-ppm levels, especially with chelating products like this compound.[12][13]
-
Solution: Implement a dedicated metal scavenging step after initial purification. Add a solid-supported scavenger, such as one containing thiol or trimercaptotriazine (TMT) functional groups, to a solution of your product.[6] The scavenger will selectively bind the residual palladium, which can then be easily filtered off.
Q2: The filtrate from my reaction mixture is still grey or black, even after passing it through standard filter paper. Why is this happening?
A2: This indicates the presence of fine, colloidal palladium(0) particles that are small enough to pass through the pores of standard filter paper.
-
Solution: Use a filtration aid. Prepare a 1-2 cm thick pad of Celite® in a sintered glass or Büchner funnel and filter your reaction mixture through this pad.[14][15] The Celite® will trap the fine metallic particles, resulting in a clear filtrate.
Q3: I am experiencing significant product loss during the palladium scavenging step. How can I improve my yield?
A3: Product loss is likely due to non-specific adsorption of your compound onto the scavenger material, a common issue with materials like activated carbon.[4]
-
Troubleshooting Steps:
-
Optimize Scavenger Amount: Reduce the amount of scavenger used to the minimum effective quantity. Perform small-scale trials to determine the optimal scavenger-to-product ratio.
-
Wash the Scavenger: After filtering the scavenger, wash it with a small amount of fresh solvent to recover any adsorbed product.[15]
-
Select a Different Scavenger: The choice of scavenger can impact product loss. Silica-based scavengers may exhibit different adsorption profiles than polystyrene-based ones. Test different scavengers to find one with high palladium affinity but low affinity for your product.[6]
-
Q4: I used a thiol-based scavenger, but the palladium levels are still above the 10 ppm target. What is my next step?
A4: The efficiency of a scavenger is dependent on the specific reaction conditions, including the solvent, temperature, and the oxidation state of the palladium.[3]
-
Troubleshooting Steps:
-
Switch Scavenger Type: Trimercaptotriazine (TMT)-based scavengers have shown exceptional efficiency for palladium removal and may outperform thiol-based scavengers in certain systems.[6]
-
Optimize Scavenging Conditions: Increase the reaction time (e.g., from 2 hours to 16 hours) or temperature (e.g., from room temperature to 40-50°C) to improve scavenging kinetics.
-
Consider a Combination Approach: In difficult cases, a dual treatment using a primary scavenger followed by a polishing step with activated carbon can be effective.[3]
-
Data on Palladium Scavenging
The selection of an appropriate scavenger is critical for efficient palladium removal. The table below summarizes the performance of common scavenger types.
| Scavenger Type | Solid Support | Typical Loading | Typical Conditions | Efficiency Example | Pros | Cons |
| Thiol (e.g., Si-Thiol) | Silica | 5-10 wt% | 2-16 h @ 20-50°C | Reduces Pd, Pt, Cu, Ag, Pb.[6] | Broad metal scavenging | May be less effective than TMT for Pd. |
| Trimercaptotriazine (TMT) | Silica or Polystyrene | 5-10 wt% | 2-16 h @ 20-50°C | From >800 ppm to <10 ppm Pd.[6] | Highly selective and efficient for Pd.[6] | Can be more expensive than other options. |
| N-Acetyl Cysteine | Homogeneous | 2-5 equivalents | 1-4 h @ 20-40°C | Effective for Pd removal.[7] | Cost-effective, water-soluble. | Requires downstream extraction to remove. |
| Activated Carbon | Carbon | 5-20 wt% | 1-12 h @ 20-60°C | Can reduce Pd to <10 ppm.[1][3] | Inexpensive, widely available. | Can cause significant product loss via non-specific adsorption.[1][4] |
Visualized Workflows and Protocols
General Workflow for Palladium Purification
The following diagram illustrates a standard workflow for the synthesis and subsequent purification of a product from a palladium-catalyzed reaction.
Caption: Experimental workflow for palladium removal using a solid-supported scavenger.
Troubleshooting Decision Pathway
This diagram provides a logical pathway for troubleshooting common issues during palladium removal.
Caption: A decision tree for troubleshooting inefficient palladium removal.
Key Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging
-
Dissolution: Following the completion of the synthesis of this compound and initial workup, dissolve the crude product in a suitable organic solvent (e.g., THF, DMF, Toluene) at a concentration of 50-100 mg/mL.
-
Scavenger Selection: Select an appropriate scavenger. For this compound, ISOLUTE® Si-TMT is a highly recommended starting point.[6]
-
Addition: Add the scavenger to the solution. A typical starting amount is 5-10 wt% of the scavenger relative to the mass of the crude product (i.e., for 10 g of product, add 0.5-1.0 g of scavenger).
-
Agitation: Stir the mixture vigorously at a temperature between 25°C and 50°C. Higher temperatures can increase the rate of scavenging but should be tested for product stability.
-
Reaction Time: Allow the mixture to stir for 2 to 16 hours. A longer duration is often more effective. The optimal time should be determined experimentally.
-
Filtration: Cool the mixture to room temperature if heated. Filter the mixture through a filter paper to remove the solid scavenger. For very fine particles, use a pad of Celite®.
-
Washing: Wash the collected scavenger on the filter with a small volume of the fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Submit a sample of the purified product for palladium analysis by ICP-MS to confirm that the residual palladium level is below the target threshold.
Protocol 2: General Procedure for Sample Preparation for ICP-MS Analysis
-
Sampling: Accurately weigh approximately 10-20 mg of the purified, dried product into a clean microwave digestion vessel.
-
Digestion: Carefully add 5-10 mL of high-purity nitric acid (HNO₃) to the vessel. Seal the vessel and place it in a microwave digestion system.
-
Microwave Program: Run a standard digestion program designed for organic materials. This process uses heat and pressure to break down the organic matrix, leaving the inorganic palladium dissolved in the acid.
-
Dilution: After the vessel has cooled, carefully open it in a fume hood. Quantitatively transfer the digested solution to a 50 mL or 100 mL volumetric flask and dilute to the mark with 18 MΩ·cm deionized water.
-
Analysis: The diluted sample is now ready for introduction into the ICP-MS instrument for quantification against known calibration standards.[7]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. sopachem.com [sopachem.com]
- 7. arborassays.com [arborassays.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-Arylation of Piperazine
Welcome to the technical support center for the N-arylation of piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this crucial synthetic transformation.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the N-arylation of piperazine, particularly within the context of Buchwald-Hartwig amination.
Issue 1: Low or No Yield of the Desired N-Arylpiperazine
Question: My N-arylation reaction is resulting in a consistently low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or non-existent yields in the N-arylation of piperazine can arise from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is often the most effective.
Potential Causes & Troubleshooting Steps:
-
Inactive Catalyst: The active Pd(0) species is essential for the catalytic cycle. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it may not be reducing effectively to the active Pd(0) state.[1]
-
Solution: While the reaction is not overly sensitive to oxygen, ensuring a properly inert atmosphere (Argon or Nitrogen) can protect the catalyst from oxidation.[1] Consider using a pre-formed Pd(0) catalyst or a pre-catalyst that readily forms the active species.
-
-
Poor Ligand Choice: The phosphine ligand is critical and its effectiveness is substrate-dependent. For the N-arylation of piperazine, sterically hindered biaryl phosphine ligands such as RuPhos and XPhos are often effective.[1] Older generation ligands like BINAP or DPEphos may lead to insufficient catalytic activity, especially with less reactive aryl chlorides.[1]
-
Solution: Screen a variety of ligands to find the optimal one for your specific aryl halide and piperazine substrate. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[2]
-
-
Inappropriate Base: The base is a key component of the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[1] Weaker bases such as K₂CO₃ or K₃PO₄ might result in slower or incomplete reactions.[1]
-
Solution: If a strong base like NaOtBu is causing decomposition of your starting material, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃.[3]
-
-
Solvent Issues: The insolubility of reagents at the reaction temperature is a frequent reason for reaction failure.[1]
-
Low Reaction Temperature: Many N-arylation reactions require heating to proceed at a reasonable rate, typically between 80-110 °C.[1]
-
Solution: If the reaction is sluggish, consider increasing the temperature. A temperature screen can help identify the optimal condition.[3]
-
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to systematically troubleshoot low-yield N-arylation reactions.
Issue 2: Formation of N,N'-bis-arylated Piperazine Byproduct
Question: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct and improve selectivity for the mono-arylated product?
Answer:
The formation of the bis-arylated product is a common selectivity challenge in the N-arylation of piperazine. Controlling stoichiometry and reaction conditions is key to favoring the desired mono-arylated product.[1]
Strategies to Promote Mono-arylation:
-
Control Piperazine Stoichiometry: Using an excess of piperazine relative to the aryl halide can statistically favor mono-arylation, though this may complicate purification.[1] A starting point of 1.5 equivalents of piperazine is common.[4]
-
Use of a Protecting Group: The most reliable method to ensure mono-arylation is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group blocks one nitrogen atom, directing the arylation to the unprotected nitrogen. The Boc group can be subsequently removed.
-
Reaction Monitoring: High temperatures and long reaction times can favor the formation of the more thermodynamically stable disubstituted product.[3] It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS and to stop the reaction once the formation of the mono-substituted product is maximized.[3]
Issue 3: Presence of Hydrodehalogenation Byproduct
Question: I am observing a significant amount of the hydrodehalogenated arene in my reaction mixture. What causes this and how can I minimize it?
Answer:
Hydrodehalogenation, the replacement of the halide on the aryl starting material with a hydrogen atom, is a known side reaction. This side reaction is often caused by a β-hydride elimination from the palladium amide intermediate, which competes with the desired reductive elimination step to form the C-N bond.[1]
Mitigation Strategies:
-
Optimize Ligand and Base Combination: The choice of ligand and base can influence the relative rates of reductive elimination versus β-hydride elimination.[1] Experimenting with different combinations can help to minimize this side reaction.
-
Control Water Content: While Buchwald-Hartwig reactions are generally tolerant to small amounts of water, excess water can promote hydrodehalogenation. Ensure the use of anhydrous solvents and reagents.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for aryl halides in Buchwald-Hartwig amination?
A1: Contrary to many other cross-coupling reactions, the typical reactivity order for aryl halides in Buchwald-Hartwig amination is Ar-Br > Ar-Cl > Ar-I. Aryl iodides can sometimes be challenging substrates as the iodide formed during the reaction can have an inhibitory effect on the catalyst.[5]
Q2: How should I purify my N-arylpiperazine product?
A2: The basic nature of piperazine derivatives can make purification by column chromatography challenging due to tailing on acidic silica gel.[3]
-
Column Chromatography: To minimize tailing, add a small amount of a basic modifier, such as 0.1-1% triethylamine, to the eluent.[3]
-
Acid-Base Extraction: This technique can be effective for separating the basic piperazine product from non-basic impurities. The crude mixture can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move into the aqueous layer as its salt, which can then be isolated by basifying the aqueous layer and extracting with an organic solvent.[3]
Q3: Can I run the N-arylation of piperazine under aerobic conditions?
A3: Yes, recent protocols have been developed for the rapid, Pd-catalyzed N-arylation of piperazine under aerobic and even solvent-free conditions, particularly with electron-rich and sterically hindered aryl chlorides.[4][6] These methods offer a more environmentally friendly and cost-effective alternative to traditional approaches that require strictly inert atmospheres and anhydrous solvents.[6]
Q4: What are some common palladium catalysts and ligands used for this reaction?
A4: A variety of palladium sources and phosphine ligands are employed.
-
Palladium Sources: Pd₂(dba)₃, Pd(OAc)₂, and various pre-catalysts are commonly used.[7]
-
Ligands: Sterically hindered and electron-rich phosphine ligands are often crucial for high yields.[7] Examples include XantPhos, BINAP, and RuPhos.[7]
Data Presentation
Table 1: Representative Reaction Conditions for N-Arylation of N-Boc-Piperazine with Aryl Bromides
| Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | 2 | 4 | NaOtBu | Toluene | 100 | 18 | 95 |
| 4-Bromoanisole | 1 | 2 | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |
| 1-Bromo-4-(trifluoromethyl)benzene | 2.5 | 5 | K₃PO₄ | Toluene | 100 | 12 | 92 |
| 2-Bromopyridine | 2 | 4 | NaOtBu | Dioxane | 100 | 16 | 85 |
Data is illustrative and optimal conditions may vary based on specific substrates and lab conditions.
Table 2: Comparison of Bases for N-Arylation
| Base | Advantages | Disadvantages |
| NaOtBu | Permits highest reaction rates and lowest catalyst loadings.[8] | Incompatible with many electrophilic functional groups.[8] |
| LiHMDS | Allows for the use of substrates with protic functional groups. Useful for low-temperature aminations.[8] | Can be more expensive and requires careful handling. |
| K₃PO₄, Cs₂CO₃ | Milder bases, compatible with a wider range of functional groups. | May require higher temperatures and longer reaction times.[1] |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of N-Boc-Piperazine with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)[7]
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)[7]
-
Phosphine ligand (e.g., XantPhos, RuPhos)[7]
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.4-2.0 equiv)[7]
-
Anhydrous solvent (e.g., toluene, dioxane)[7]
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (1.4-2.0 equiv).[7]
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent. For pre-catalysts, this step may not be necessary.[7]
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.[7]
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.[7]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction mixture to room temperature.[7]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[7]
Experimental Workflow
Caption: A standard experimental workflow for the N-arylation of piperazine.
Mandatory Visualization
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. DOT Language | Graphviz [graphviz.org]
Technical Support Center: Improving the Solubility of 1-(5-Chloropyridin-2-yl)piperazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1-(5-chloropyridin-2-yl)piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has poor aqueous solubility. What are the initial steps I should take to improve it for in vitro assays?
A1: For initial in vitro screening, the most straightforward approach is to use a co-solvent system.[1]
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% dimethyl sulfoxide (DMSO) or ethanol. Gentle warming or brief sonication can aid dissolution.
-
Working Solution: Perform a serial dilution of the stock solution into your aqueous experimental medium. It is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion, which minimizes precipitation.[2]
-
Final Concentration: Ensure the final concentration of the organic solvent in your assay is minimal (typically <0.5% v/v) to avoid solvent-induced artifacts. Always include a vehicle control in your experiments.[1][2]
Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What should I do?
A2: This indicates that the compound is crashing out of solution as the solvent polarity changes. Here are some troubleshooting steps:
-
Lower the Final Concentration: Your target concentration may be above the kinetic solubility limit of the compound in the assay medium. Try working with a lower final concentration.
-
Adjust pH: this compound derivatives are basic due to the piperazine ring.[3] Adjusting the pH of your aqueous buffer to be more acidic can increase the ionization and, consequently, the solubility of your compound.[1]
-
Use Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, to the aqueous buffer can help to keep the compound in solution.[4][5]
Q3: Salt formation is a common strategy for basic compounds. How do I know if it's a viable option for my derivative?
A3: Salt formation is a highly effective method for improving the aqueous solubility of basic compounds like piperazine derivatives.[1][6][7] A salt screening study is recommended to identify the most suitable acidic counterion (e.g., hydrochloride, mesylate, sulfate) that provides optimal solubility and stability.[1] If simple salt formation does not yield a significant improvement or results in an unstable solid form, more advanced techniques may be necessary.[1]
Q4: What are some advanced formulation strategies if co-solvents and simple salt formation are not sufficient?
A4: For more challenging compounds, several advanced strategies can be employed:[8][9]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a hydrophilic polymer matrix (e.g., PVP, HPMC, PEG) can significantly enhance the dissolution rate.[2][8][10]
-
Nanosuspension: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[1][9][10]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming more soluble inclusion complexes.[1][9][11]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state.[5][6][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Comments |
| Precipitate forms immediately upon adding stock solution to aqueous buffer. | The compound's kinetic solubility in the final buffer is exceeded. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent (e.g., DMSO), but keep it below cytotoxic levels (typically <0.5%).[1] 3. Add the stock solution to the buffer while vortexing vigorously to promote rapid mixing.[2] | Always determine the kinetic solubility of your compound in the specific assay buffer to establish a working concentration range. |
| The solution is initially clear but becomes cloudy or shows precipitate over time. | The concentration is above the thermodynamic solubility limit. | 1. This indicates supersaturation. The experiment should be conducted at a concentration below the equilibrium solubility.[12] 2. If the experimental timeline is short, you may be able to proceed, but be aware of the potential for precipitation to affect results. | Thermodynamic insolubility means the compound will eventually precipitate to reach its equilibrium state.[12] |
| Inconsistent results in cell-based assays. | Precipitation in the cell culture media. | 1. Visually inspect wells for precipitation under a microscope. 2. Test the solubility of the compound directly in the cell culture media. 3. Decrease the final compound concentration. | Precipitated drug is not bioavailable and can lead to underestimation of potency and inconsistent results.[12] |
| Low or no dissolution of the solid compound in buffer. | The compound has very low intrinsic solubility. | 1. Employ pH modification by using a more acidic buffer.[13] 2. Consider particle size reduction techniques like micronization or nanosuspension to increase surface area.[9][10] | The Noyes-Whitney equation describes how dissolution rate is related to surface area and solubility.[6][8] |
| Formulated salt is unstable and converts back to the free base. | The salt may be a metastable form or may disproportionate in certain pH environments. | 1. Conduct a thorough solid-state characterization (e.g., PXRD, DSC) to assess the stability of the salt form. 2. Determine the pH-solubility profile of the salt to identify the pH range where it remains stable. | Salt disproportionation can lead to the precipitation of the less soluble free base. |
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data on the improvement of solubility for piperazine derivatives and other poorly soluble compounds using various techniques.
Table 1: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Final Concentration (v/v) | Properties & Considerations |
| Dimethyl sulfoxide (DMSO) | < 0.5% | Excellent solubilizing power for many organic compounds. Can be toxic to cells at higher concentrations.[1] |
| Ethanol | < 1% | Good solubilizing power, less toxic than DMSO for some cell lines. Can be volatile. |
| Polyethylene Glycol (PEG 300/400) | 1-5% | Low toxicity, often used in in vivo formulations. Can increase the viscosity of the medium. |
| Propylene Glycol | 1-10% | A commonly used co-solvent in parenteral formulations due to its low toxicity.[14] |
Table 2: Examples of Solubility Improvement with Different Techniques
| Compound Type | Technique | Solubility Enhancement Factor | Reference/Comments |
| Poorly soluble NSAIDs | Salt formation with piperazine | > 10-fold | Significantly improved solubility and dissolution rates were observed for several NSAIDs when formulated as piperazine salts.[7][15] |
| Lipophilic Drug (Ibuprofen) | Linker modification with piperazine motif | 30 to 130-fold | Novel maleimide linkers containing a piperazine scaffold dramatically increased the aqueous solubility of a lipophilic drug conjugate.[16] |
| Poorly soluble drug | Nanosuspension | 5 to 50-fold | Increased saturation solubility and dissolution velocity due to increased surface area. |
| Poorly soluble drug | Complexation with Cyclodextrin | 10 to 100-fold | The magnitude of enhancement depends on the binding affinity between the drug and the cyclodextrin.[9] |
| Irbesartan (BCS Class II) | Salt Formation | 14.9 to 113.6% increase in dissolution | Various sulfonate and carboxylate salts significantly improved dissolution concentrations.[17] |
Detailed Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of a compound in a specific medium.[18]
-
Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline pH 7.4).
-
Sample Addition: Add an excess amount of the solid this compound derivative to a known volume of the buffer in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the vials for 24-48 hours to ensure equilibrium is reached.[1][12]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet the undissolved solid.[1]
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. The solubility is reported in units such as µg/mL or µM.[1]
Protocol 2: Preparation of a Nanosuspension by Precipitation
This method, also known as the solvent-antisolvent precipitation method, can be used to produce drug nanoparticles.
-
Organic Phase Preparation: Dissolve the piperazine derivative in a suitable water-miscible organic solvent (e.g., acetone, ethanol) to create a saturated or near-saturated solution.[1]
-
Aqueous Phase Preparation: Dissolve a stabilizer (e.g., a surfactant like Tween® 80 or a polymer like HPMC) in water. The stabilizer is crucial to prevent the aggregation of the nanoparticles.
-
Precipitation: Under high-speed stirring or homogenization, inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.[1]
-
Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure or through dialysis, to obtain the final aqueous nanosuspension.[1]
Visual Guides
The following diagrams illustrate common workflows for addressing solubility issues.
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Troubleshooting workflow for in-assay precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. brieflands.com [brieflands.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 11. Improving API Solubility [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpbr.in [ijpbr.in]
- 15. researchgate.net [researchgate.net]
- 16. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
stability issues of 1-(5-Chloropyridin-2-yl)piperazine in solution
Welcome to the technical support center for 1-(5-Chloropyridin-2-yl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide: Solution Stability Issues
This guide provides a systematic approach to identifying and resolving stability problems with this compound in solution.
Issue: Unexpected degradation of this compound in your experimental solution.
To diagnose the root cause, a forced degradation study is recommended. This involves intentionally exposing the compound to various stress conditions to understand its degradation pathways.[1][2][3][4]
Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols for Forced Degradation Studies
The goal of a forced degradation study is to achieve 5-20% degradation of the drug substance to ensure that the analytical method is stability-indicating and to identify potential degradation products.[2]
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
2. Stress Conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix equal volumes of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours. If significant degradation occurs, reduce the incubation time or acid concentration. |
| Base Hydrolysis | Mix equal volumes of the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours. If significant degradation occurs, reduce the incubation time or base concentration. |
| Oxidation | Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Heat the stock solution at 60°C for 48 hours. The solid compound can also be subjected to dry heat. |
| Photolytic Degradation | Expose the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark. |
3. Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5] The method should be able to separate the parent compound from all degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: Based on supplier recommendations for the solid compound, it is advisable to store solutions of this compound at 0-8°C and protected from light.[6][7] For long-term storage, consider preparing aliquots and freezing at -20°C or below. Avoid repeated freeze-thaw cycles.
Q2: My compound is degrading in an acidic solution. What could be the cause and how can I prevent it?
A2: The piperazine and pyridine rings in this compound are basic and can be protonated in acidic conditions. While protonation can sometimes increase stability, harsh acidic conditions can lead to hydrolysis. The primary concern would be the hydrolysis of the chloro-substituent on the pyridine ring.
Mitigation Strategies:
-
pH Adjustment: Buffer your solution to a less acidic pH if your experimental conditions allow.
-
Reduced Temperature: Perform your experiment at a lower temperature to decrease the rate of degradation.
Q3: I am observing degradation in my solution even when stored in the dark. What could be the issue?
A3: If photolytic degradation is ruled out, the instability could be due to thermal degradation or oxidation. The piperazine moiety is known to be susceptible to oxidation.[8][9]
Potential Degradation Pathways
Caption: Potential degradation pathways.
Troubleshooting Steps:
-
Deoxygenate Solvents: If oxidation is suspected, deoxygenate your solvents by sparging with an inert gas like nitrogen or argon before preparing your solution.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant may be compatible with your experimental setup.
-
Temperature Control: Ensure your solution is stored at the recommended low temperature.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: A validated, stability-indicating HPLC method is the most common and reliable technique.[10] Key features of a suitable method include:
-
Column: A C18 reversed-phase column is often a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation.
-
Detection: UV detection at a wavelength where the compound has significant absorbance is standard.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately quantify the parent compound and separate it from degradation products.[5]
Summary of Potential Degradation Products of the Piperazine Moiety
Based on studies of piperazine itself, the following degradation products could potentially form from the piperazine ring of this compound under stress conditions.
| Stress Condition | Potential Degradation Products of Piperazine Moiety |
| Oxidation | N-formylpiperazine, Ethylenediamine, Piperazinone[8][9][11] |
| Thermal | N-formylpiperazine, N-(2-aminoethyl) piperazine, Ring-opened products[8] |
Disclaimer: The information provided in this technical support center is intended as a general guide. Specific experimental conditions may lead to different stability outcomes. It is always recommended to perform your own stability studies for your specific formulation and application.
References
- 1. pharmtech.com [pharmtech.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ijrpp.com [ijrpp.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. jocpr.com [jocpr.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Reactions of the Chloropyridine Ring
Welcome to the technical support center for chemists and researchers working with chloropyridine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate common side reactions encountered during the synthesis and functionalization of chloropyridine-containing molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Category 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question 1: Why is my cross-coupling reaction with a chloropyridine substrate showing low to no yield?
Low or no conversion is a frequent challenge with chloropyridine substrates due to two primary factors:
-
High C-Cl Bond Strength: The carbon-chlorine bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step—often the rate-limiting step in the catalytic cycle—more difficult.[1]
-
Catalyst Inhibition (The "2-pyridyl problem"): The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive complexes and halting the catalytic cycle.[1]
Troubleshooting Steps:
-
Enhance Catalyst Activity: Switch to a more active catalyst system. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) which can promote the challenging oxidative addition and sterically shield the palladium center from the pyridine nitrogen.[1]
-
Increase Reaction Temperature: Higher temperatures (80-120 °C) can provide the necessary energy to overcome the activation barrier of the C-Cl bond.[2] Microwave irradiation can also be effective in reducing reaction times.[3]
-
Select an Appropriate Base: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices for challenging couplings.[1]
-
Ensure Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen).[1]
Question 2: I'm observing significant formation of a byproduct where the chlorine atom is replaced by hydrogen. What is this side reaction and how can I prevent it?
This side reaction is known as hydrodehalogenation . It's a reductive process where the chloropyridine is reduced to the corresponding pyridine.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: The selection of the ligand is crucial. Some ligands are more prone to promoting pathways that lead to hydrodehalogenation. Screening different classes of ligands (e.g., bulky biarylphosphines, ferrocenylphosphines) can identify a system that favors the desired cross-coupling.
-
Base Purity and Type: Ensure the use of a high-purity, anhydrous base. Traces of hydroxides or water in bases like sodium tert-butoxide can sometimes contribute to this side reaction. Using a weaker base, if the desired reaction permits, can sometimes mitigate the issue.
-
Amine Stoichiometry (in Buchwald-Hartwig reactions): Using a slight excess of the amine coupling partner (1.2-1.5 equivalents) can help push the equilibrium towards the desired C-N bond formation over the reductive pathway.
-
Anhydrous Conditions: Scrupulously dry all reagents and solvents, as water can be a proton source for this side reaction.
Question 3: My Suzuki-Miyaura reaction is producing a significant amount of homocoupled biaryl/bipyridine byproduct. What causes this and how can it be suppressed?
Homocoupling is the self-coupling of the boronic acid or ester to form a symmetrical biaryl. This is often promoted by the presence of oxygen or by certain palladium (II) species.
Methods to Suppress Homocoupling:
-
Rigorous Degassing: Oxygen is a common culprit in promoting homocoupling. Ensure your reaction vessel and solvents are thoroughly purged with an inert gas (Argon or Nitrogen). A common technique is to bubble the inert gas through the solvent for an extended period.
-
Use of a Pd(0) Source or Efficient Precatalyst: Homocoupling can be initiated by Pd(II) species that are not efficiently reduced to the active Pd(0) catalyst. Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) or using a modern, efficient precatalyst (like a Buchwald G3 precatalyst) that rapidly generates the active Pd(0) species can minimize this side reaction.[1]
-
Slow Addition of Reagents: In some cases, slow addition of the boronic acid can help to keep its concentration low, thereby disfavoring the homocoupling side reaction.
-
Addition of Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture, thus suppressing homocoupling.
Question 4: I'm seeing a significant amount of my boronic acid being converted back to the corresponding arene (protodeboronation). How can I avoid this?
Protodeboronation is the hydrolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom. Pyridylboronic acids are particularly susceptible to this side reaction, especially under basic and heated conditions.[1]
Strategies to Mitigate Protodeboronation:
-
Use More Stable Boronic Acid Derivatives: This is a highly effective strategy. Convert the boronic acid to a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These are less prone to protodeboronation.[1][4]
-
Optimize Reaction Conditions:
-
Lower Temperature: Higher temperatures accelerate protodeboronation. If your catalyst is active enough, try running the reaction at a lower temperature.
-
Milder Base: Strong bases can promote this side reaction. Consider using milder bases like K₃PO₄ or Cs₂CO₃.
-
Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can act as a proton source. Use anhydrous solvents and reagents.
-
Category 2: Nucleophilic Aromatic Substitution (SNAr)
Question 5: My Nucleophilic Aromatic Substitution (SNAr) reaction on a chloropyridine is very slow or not proceeding. What can I do?
The reactivity of chloropyridines in SNAr reactions is highly dependent on the position of the chlorine atom and the presence of other substituents. The 2- and 4-positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen, which can stabilize the negatively charged Meisenheimer intermediate. The 3-position is significantly less reactive.
Troubleshooting a Sluggish SNAr Reaction:
-
Increase Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate, as the initial attack of the nucleophile disrupts the aromaticity of the ring.
-
Use a More Polar Aprotic Solvent: Solvents like DMF, DMAc, NMP, or DMSO are excellent for SNAr reactions as they can solvate the charged intermediate and are stable at high temperatures.
-
Stronger Nucleophile/Base: If your nucleophile is an alcohol or a secondary amine, using a strong base (like NaH or K₂CO₃) to deprotonate it in situ will generate a more potent nucleophile.
-
Check for Electron-Donating Groups: If your chloropyridine substrate has strong electron-donating groups on the ring, this will deactivate it towards nucleophilic attack. In such cases, more forcing conditions (higher temperature, stronger base) will be necessary.
Question 6: I am trying to perform a selective substitution on a dichloropyridine, but I'm getting a mixture of products. How can I improve regioselectivity?
Achieving regioselectivity on dichloropyridines can be challenging but is often controllable.
-
Inherent Reactivity: In most cases, the chlorine at the 2- or 4-position is more reactive than a chlorine at the 3- or 5-position. For a substrate like 2,4-dichloropyridine, the 2-position is generally more activated towards both SNAr and oxidative addition in cross-coupling reactions.[5]
-
Catalyst Control (for Cross-Coupling): The choice of ligand can dramatically influence the site of reaction. For example, in the Suzuki coupling of 2,4-dichloropyridine, using a bulky N-heterocyclic carbene (NHC) ligand like IPr can favor reaction at the C4 position, while a diphosphine ligand like dppf promotes reaction at the C2 position.[5]
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the reaction at the more kinetically active site. A sequential reaction approach can also be employed, where the first, more reactive site is functionalized at a lower temperature, followed by a second reaction at a higher temperature to functionalize the less reactive site.
Data Presentation
Table 1: Comparison of Catalyst/Ligand Systems for the Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 | A general, commercially available Pd(0) source; may be less effective for unreactive chlorides. |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 | Excellent for electron-deficient heteroaryl chlorides; bulky ligand prevents catalyst deactivation.[1] |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 | Another highly effective Buchwald ligand-based system. |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH | 80 | 2-6 | >95 | 1-3 | Highly active for C-Cl bond activation. |
Note: Yields are representative and can vary based on the specific substrates, purity of reagents, and precise reaction conditions.
Table 2: Effect of Base on the Buchwald-Hartwig Amination of 3-Chloropyridine with Aniline
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaOtBu | Toluene | 100 | 12 | 85 |
| K₃PO₄ | Dioxane | 110 | 24 | 65 |
| Cs₂CO₃ | Toluene | 100 | 18 | 92 |
| K₂CO₃ | DMF | 120 | 24 | 40 |
Note: This table presents illustrative data based on typical reactivity trends. Actual results will depend on the specific catalyst/ligand system and reaction setup.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine using a Buchwald Precatalyst to Minimize Side Reactions
This protocol is a starting point for challenging chloropyridine substrates, designed to minimize side reactions like homocoupling and protodeboronation.
Materials:
-
Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.2-1.5 equiv)
-
XPhos Pd G3 precatalyst (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the chloropyridine, the boronic acid pinacol ester, K₃PO₄, and the XPhos Pd G3 precatalyst to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed solvent via syringe.[1]
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyridine
This protocol is a general starting point for the C-N coupling of chloropyridines.
Materials:
-
Chloropyridine derivative (1.0 equiv)
-
Amine to be coupled (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox, charge the Schlenk flask with Pd₂(dba)₃, XPhos, and NaOtBu. Add the chloropyridine and the amine.
-
Solvent Addition: Remove the flask from the glovebox and add anhydrous toluene under a positive pressure of inert gas.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.[6]
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle with common side reactions.
Caption: Troubleshooting workflow for low yield in chloropyridine cross-coupling.
Caption: Relative reactivity of chloropyridine isomers in SNAr reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
troubleshooting low yields in 1-(5-Chloropyridin-2-yl)piperazine couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 1-(5-chloropyridin-2-yl)piperazine. The advice is tailored to address common issues leading to low yields in both Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The two most common methods for synthesizing this compound are:
-
Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of 2,5-dichloropyridine with piperazine. The electron-deficient nature of the pyridine ring facilitates the displacement of the chlorine atom at the 2-position by the nucleophilic piperazine.[1][2]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[3][4] It is particularly useful when SNAr reactions are sluggish or provide low yields, especially with less reactive aryl chlorides.[4]
Q2: I am getting a low yield in my SNAr reaction. What are the likely causes?
Low yields in the SNAr reaction between 2,5-dichloropyridine and piperazine can stem from several factors:
-
Insufficient reaction temperature: The reaction may require heating to proceed at a reasonable rate.
-
Incorrect stoichiometry: An inappropriate ratio of piperazine to 2,5-dichloropyridine can lead to the formation of undesired bis-substituted products or incomplete conversion.
-
Base-related issues: If a base is used to scavenge HCl, its strength and solubility can impact the reaction.
-
Solvent effects: The choice of solvent can influence the solubility of reactants and the reaction rate.
Q3: My Buchwald-Hartwig amination is failing. What should I check first?
For a failing Buchwald-Hartwig amination, the initial checks should focus on the integrity of the catalytic system and the reaction environment:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).[5][6]
-
Reagent Purity: The purity of the aryl halide, piperazine, solvent, and base is critical. Water and other impurities can deactivate the catalyst.[5]
-
Catalyst/Ligand Activity: The palladium source and phosphine ligand can degrade over time. Use fresh or properly stored reagents.[6]
Troubleshooting Guides
Section 1: Nucleophilic Aromatic Substitution (SNAr)
Problem 1: Low or no conversion of 2,5-dichloropyridine.
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. |
| Poor Solvent Choice | Screen alternative solvents. Polar aprotic solvents like DMSO or DMF can often accelerate SNAr reactions. |
| Incorrect Stoichiometry | Using a large excess of piperazine can drive the reaction to completion but may lead to purification challenges. A molar ratio of 1:1.5 to 1:3 (dichloropyridine to piperazine) is a good starting point. |
Problem 2: Formation of significant side products, such as the bis-substituted piperazine.
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature or Long Reaction Time | Reduce the reaction temperature and monitor for the disappearance of the starting material to avoid over-reaction. |
| Excess Piperazine | Carefully control the stoichiometry. A smaller excess of piperazine may be necessary. |
Section 2: Buchwald-Hartwig Amination
Problem 1: Low yield of this compound.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst/Ligand Combination | The choice of palladium precursor and phosphine ligand is crucial.[7] For electron-deficient heteroaryl chlorides, bulky and electron-rich phosphine ligands like XPhos or RuPhos are often effective.[8][9] Screen different catalyst/ligand combinations. |
| Incorrect Base | The base plays a critical role.[9] Strong, non-nucleophilic bases like NaOtBu, K3PO4, or Cs2CO3 are commonly used.[7] If starting materials are degrading, consider a weaker base.[7] |
| Inappropriate Solvent | Toluene, dioxane, and THF are generally effective solvents for Buchwald-Hartwig aminations.[5] Avoid chlorinated solvents, which can interfere with the catalyst.[5] |
| Low Reaction Temperature | While high temperatures can cause catalyst decomposition, the reaction may require a certain temperature to proceed efficiently, typically between 80-110 °C.[5] |
Problem 2: Significant side product formation (e.g., hydrodehalogenation, biaryl homocoupling).
| Potential Cause | Troubleshooting Steps |
| Hydrodehalogenation (reduction of the C-Cl bond) | Ensure a strictly inert atmosphere to minimize sources of hydrogen.[5] Certain bases or impurities can exacerbate this side reaction. |
| Aryl Halide Homocoupling (formation of biaryl species) | Optimize the catalyst-to-ligand ratio; a 1:1 to 1:2 ratio is typical.[5] This is more common with highly reactive aryl halides. |
| Catalyst Inhibition | The pyridine nitrogen in the product can coordinate to the palladium center and inhibit the catalyst.[6][10] Using a more robust ligand may mitigate this issue. |
Quantitative Data Summary
The following table summarizes representative reaction conditions for palladium-catalyzed aminations of aryl chlorides with piperazines, based on literature for similar substrates.
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aryl Chloride | 1-2 | 2-4 (e.g., XPhos) | K3PO4 | Toluene | 100 | 2-8 | >90 |
| Aryl Chloride | 3-5 | 6-10 (e.g., PPh3) | K2CO3 | Dioxane/H2O | 100 | 12-24 | 60-75 |
| Aryl Chloride | 1-2 | 2-4 (e.g., SPhos) | K3PO4 | Dioxane | 100 | 4-12 | >90 |
| Aryl Chloride | 2 | 4 (e.g., IPr) | K2CO3 | t-BuOH | 80 | 6-18 | >85 |
Note: Yields are representative and can vary based on the specific substrate, purity of reagents, and precise reaction conditions.[10]
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
-
Reagent Preparation: To a dry round-bottom flask, add 2,5-dichloropyrazine (1.0 equiv) and a suitable solvent (e.g., DMSO or NMP).
-
Reaction Setup: Add piperazine (2.0-3.0 equiv) to the stirred solution. If desired, a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 equiv) can be added to scavenge the generated HCl.
-
Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the 2,5-dichloropyridine (1.0 equiv), piperazine (1.2 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and a base (e.g., K3PO4, 2.0 equiv) to a dry Schlenk tube.
-
Reaction Setup: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene via syringe.[5]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[5] Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.[5] Quench the reaction by slowly adding water.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).[5]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[5]
Visualizations
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Caption: General workflow for Buchwald-Hartwig Amination.
Caption: Catalytic cycle for the Buchwald-Hartwig Amination.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedures for 1-(5-Chloropyridin-2-yl)piperazine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Chloropyridin-2-yl)piperazine. The following information is designed to address specific issues that may be encountered during the experimental workup of reactions involving this compound.
Experimental Protocols
A common and effective method for the synthesis of this compound involves the deprotection of a Boc-protected precursor.
Protocol: Deprotection of tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate
This procedure outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA).
Materials:
-
tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate
-
Methylene chloride (MC) / Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment for reaction, extraction, and concentration.
Procedure:
-
Dissolution: Dissolve tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate (1.0 eq) in methylene chloride (approx. 17.6 mL per gram of starting material).
-
Acidification: To the stirred solution, add trifluoroacetic acid (1.0 eq by volume to MC).
-
Reaction: Stir the resulting mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.
-
Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess trifluoroacetic acid.
-
Neutralization: To the residue, carefully add a saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is basic (pH > 8). This step is crucial to neutralize the excess acid and to deprotonate the piperazine nitrogen, rendering the product soluble in the organic solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract with methylene chloride (3 x volume of the aqueous layer).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Final Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure. Further dry the resulting solid under vacuum to obtain this compound as a white solid.[1]
Data Presentation
Table 1: Reagent Quantities and Yield for a Typical Deprotection Reaction.[1]
| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate | 297.79 | 170 | 0.571 | 1.0 |
| Methylene Chloride (MC) | 84.93 | 3 mL | - | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 3 mL | - | - |
| Product: this compound | 197.66 | 112 | 0.567 | 99% Yield |
Troubleshooting Guides (Q&A Format)
Issue 1: Emulsion Formation During Extraction
-
Question: I am observing a stable emulsion at the interface of the aqueous and organic layers during the methylene chloride extraction after neutralization with NaHCO₃. How can I resolve this?
-
Answer: Emulsion formation is common in extractions involving basic aqueous solutions of amines with chlorinated solvents like methylene chloride.[1][2] Here are several strategies to break the emulsion:
-
Addition of Brine: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.[1]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective method to separate the layers.
-
Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes break the emulsion.
-
Patience: Allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) may lead to the separation of the layers.[1]
-
Issue 2: Low Product Yield
-
Question: My final product yield is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yield can stem from several factors. Consider the following:
-
Incomplete Reaction: Ensure the deprotection reaction has gone to completion by TLC or LC-MS before starting the workup. If the reaction is incomplete, consider extending the reaction time or using a stronger acid system like HCl in dioxane.[3]
-
Product Loss in Aqueous Layer: this compound, as a free base, has two basic nitrogen atoms. If the pH of the aqueous layer during neutralization is not sufficiently basic (pH > 8), the product may remain protonated and be lost in the aqueous phase. Ensure thorough basification and perform multiple extractions with the organic solvent.
-
Incomplete Extraction: Perform at least three extractions with methylene chloride to ensure the complete transfer of the product from the aqueous to the organic layer.
-
Volatile Product: While the product is a solid, ensure that the final concentration step is not performed under excessively high vacuum or temperature for a prolonged period, which could lead to sublimation.
-
Issue 3: Product Purity Issues
-
Question: My final product is not a clean white solid and shows impurities on analysis. What are the likely impurities and how can I purify the product?
-
Answer: The most common impurity is the unreacted Boc-protected starting material.
-
Purification Methods:
-
Acid-Base Extraction: The basic nature of the product allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with dilute HCl. The product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Column Chromatography: Purification by silica gel column chromatography is a standard method. A solvent system such as methylene chloride with a small percentage of methanol (e.g., 1-5%) and a trace of ammonia or triethylamine to prevent streaking of the amine product on the silica gel is often effective.
-
Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for purification. The product is soluble in solvents like methanol and ethanol.[4]
-
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use a different acid for the Boc deprotection?
-
A1: Yes, a solution of 4M HCl in dioxane is a common and effective alternative to TFA in methylene chloride. The hydrochloride salt of the deprotected piperazine often precipitates from the reaction mixture, which can be collected by filtration.[3]
-
-
Q2: Is it necessary to remove the TFA under reduced pressure before adding the basic solution?
-
A2: While not strictly necessary, it is highly recommended. Removing the bulk of the acid and solvent before neutralization reduces the amount of base required and minimizes the heat generated during neutralization, which can be significant and potentially lead to side reactions.[3]
-
-
Q3: What are the key safety precautions for this workup?
-
A3: Both trifluoroacetic acid and methylene chloride are hazardous. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The neutralization reaction with NaHCO₃ releases carbon dioxide gas, which can cause pressure buildup if not performed in an open or vented container.
-
Visualizations
Caption: Experimental workflow for the deprotection and workup of this compound.
Caption: Troubleshooting decision-making for emulsion formation during workup.
References
Validation & Comparative
A Comparative Guide to 1-(5-Chloropyridin-2-yl)piperazine and 1-(pyrimidin-2-yl)piperazine in SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key heterocyclic scaffolds, 1-(5-chloropyridin-2-yl)piperazine and 1-(pyrimidin-2-yl)piperazine, frequently utilized in structure-activity relationship (SAR) studies. This analysis is based on available experimental data to inform lead optimization and drug discovery efforts.
Introduction
Piperazine derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically successful drugs.[1] The bioisosteric replacement of a benzene ring with a pyridine or pyrimidine ring in arylpiperazines can significantly modulate their pharmacological profiles, including receptor affinity, selectivity, and metabolic stability. This guide focuses on the comparative analysis of the 5-chloropyridin-2-yl and pyrimidin-2-yl moieties attached to a piperazine core, highlighting their distinct contributions to biological activity.
Chemical Structures
| Compound | Structure |
| This compound | |
| 1-(pyrimidin-2-yl)piperazine |
Physicochemical Properties
A comparison of the fundamental physicochemical properties of the two parent compounds reveals key differences that can influence their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | 1-(pyrimidin-2-yl)piperazine |
| Molecular Formula | C₉H₁₂ClN₃[2] | C₈H₁₂N₄ |
| Molecular Weight | 197.66 g/mol [2] | 164.21 g/mol |
| LogP (calculated) | 1.3 | 0.4 |
| Topological Polar Surface Area | 28.2 Ų[2] | 41.5 Ų |
The presence of the chlorine atom in this compound increases its lipophilicity (higher LogP) compared to the more polar 1-(pyrimidin-2-yl)piperazine, which contains an additional nitrogen atom in the aromatic ring. These differences are critical in SAR studies as they affect membrane permeability, solubility, and potential for off-target interactions.
Structure-Activity Relationship (SAR) Insights
1-(pyrimidin-2-yl)piperazine: A Scaffold for CNS-active Agents
1-(pyrimidin-2-yl)piperazine is a well-characterized pharmacophore, notably as a key metabolite of the anxiolytic drug buspirone.[3] Its intrinsic biological activity has been extensively studied, revealing a distinct polypharmacological profile.
Key Biological Targets:
-
α₂-Adrenergic Receptors: 1-(pyrimidin-2-yl)piperazine is a potent antagonist of α₂-adrenergic receptors, with Ki values ranging from 7.3 to 40 nM.[4] This activity is thought to contribute to the overall pharmacological effects of drugs that metabolize to this compound.
-
5-HT₁ₐ Receptors: It also acts as a partial agonist at serotonin 5-HT₁ₐ receptors, although with a much lower affinity (Ki = 414 nM) compared to its α₂-adrenergic antagonism.[4]
-
Monoamine Oxidase A (MAO-A): Derivatives of 1-(pyrimidin-2-yl)piperazine have been synthesized and evaluated as selective MAO-A inhibitors. For example, certain 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl carbodithioate derivatives exhibit IC₅₀ values in the micromolar range for MAO-A inhibition.[4][5]
SAR Summary for 1-(pyrimidin-2-yl)piperazine Derivatives:
The piperazine ring and the pyrimidine moiety are crucial for its interaction with various receptors. Modifications at the N4 position of the piperazine ring have been extensively explored to modulate potency and selectivity. For instance, the addition of a butenyl-arylcarboxamide chain at the N4 position has led to potent and selective dopamine D3 receptor antagonists.
This compound: A Versatile Building Block in Drug Discovery
This compound is a versatile intermediate used in the synthesis of a wide range of biologically active compounds.[6][7] While specific binding data for the parent compound is less prevalent in publicly available literature compared to its pyrimidinyl counterpart, the SAR of its derivatives highlights its importance.
Key Therapeutic Areas:
-
Neuropharmacology: This scaffold is frequently employed in the development of novel therapeutic agents targeting neurological disorders.[6]
-
Chemokine Receptor Antagonism: Derivatives of this compound have been investigated as CXCR3 chemokine antagonists, which are implicated in inflammatory diseases.
SAR Insights from Structurally Similar Pyridinylpiperazines:
Studies on closely related 1-(2-pyridinyl)piperazine derivatives have shown that this core structure is a potent and selective scaffold for α₂-adrenoceptor antagonists.[8] The electronic nature and position of substituents on the pyridine ring significantly influence affinity and selectivity. The 5-chloro substituent in this compound is an electron-withdrawing group that can modulate the pKa of the piperazine nitrogens and influence receptor interactions through halogen bonding or by altering the electrostatic potential of the aromatic ring.
Quantitative Biological Data
Table 1: Receptor Binding Affinities of 1-(pyrimidin-2-yl)piperazine
| Receptor | Ligand | Assay Type | Species | Kᵢ (nM) | Reference |
| α₂-Adrenergic Receptor | 1-(pyrimidin-2-yl)piperazine | Radioligand Binding | - | 7.3 - 40 | [4] |
| 5-HT₁ₐ Receptor | 1-(pyrimidin-2-yl)piperazine | Radioligand Binding | - | 414 | [4] |
Table 2: MAO-A Inhibitory Activity of 1-(pyrimidin-2-yl)piperazine Derivatives
| Compound | Target | Assay Type | IC₅₀ (µM) | Reference |
| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate | MAO-A | Fluorometric | 23.10 | [5] |
| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate | MAO-A | Fluorometric | 24.14 | [5] |
Experimental Protocols
Radioligand Binding Assay for α₂-Adrenergic and 5-HT₁ₐ Receptors
This protocol is a generalized procedure for determining the binding affinity of test compounds to their respective receptors.
Objective: To determine the inhibitory constant (Kᵢ) of test compounds by measuring their ability to displace a specific radioligand from the receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions).
-
Radioligand (e.g., [³H]clonidine for α₂-receptors, [³H]8-OH-DPAT for 5-HT₁ₐ receptors).
-
Test compounds (this compound, 1-(pyrimidin-2-yl)piperazine).
-
Non-specific binding control (e.g., high concentration of a known unlabeled ligand).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer. A parallel set of tubes containing the radioligand and a high concentration of an unlabeled ligand is used to determine non-specific binding.
-
Termination: After incubation to equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Monoamine Oxidase A (MAO-A) Inhibitor Screening Assay (Fluorometric)
This assay is used to identify and characterize inhibitors of MAO-A activity.[9]
Objective: To measure the inhibition of MAO-A activity by test compounds using a fluorometric method.
Principle: The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate (e.g., tyramine). The H₂O₂ reacts with a probe to produce a fluorescent product.
Materials:
-
Recombinant human MAO-A enzyme.
-
MAO-A substrate (e.g., tyramine).
-
Fluorometric probe (e.g., OxiRed™ Probe).
-
Developer.
-
Assay buffer.
-
Test compounds.
-
Positive control inhibitor (e.g., clorgyline).
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control.
-
Reaction Setup: In a 96-well plate, add the MAO-A enzyme and the test compound or control.
-
Initiation of Reaction: Add the MAO-A substrate and the detection reagents (probe and developer) to each well to start the reaction.
-
Measurement: Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically over a period of time.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway for G-protein coupled receptors (GPCRs) like the α₂-adrenergic and 5-HT₁ₐ receptors, and a typical workflow for SAR studies.
Caption: Generalized GPCR signaling pathway.
Caption: Typical workflow for SAR studies.
Conclusion
Both this compound and 1-(pyrimidin-2-yl)piperazine are valuable scaffolds in medicinal chemistry, each conferring distinct properties to the resulting molecules. 1-(pyrimidin-2-yl)piperazine is well-established as a pharmacologically active fragment, particularly as an α₂-adrenergic receptor antagonist and a weak 5-HT₁ₐ receptor partial agonist. Its derivatives have also shown promise as MAO-A inhibitors. In contrast, this compound serves as a versatile building block, with its derivatives showing potential in neuropharmacology and as chemokine receptor antagonists. The chloro-substituent on the pyridine ring offers a handle for modulating physicochemical properties and exploring specific interactions within receptor binding pockets.
The choice between these two scaffolds in a drug discovery program will depend on the therapeutic target and the desired pharmacological profile. For CNS targets where α₂-adrenergic or serotonergic activity is relevant, the pyrimidinylpiperazine core provides a well-understood starting point. For programs requiring a more diverse exploration of chemical space or targeting receptors where the electronic properties of a chloropyridine are advantageous, the chloropyridinylpiperazine scaffold offers significant potential. Further head-to-head comparisons of these scaffolds against a broader range of biological targets are warranted to fully elucidate their respective SAR landscapes.
References
- 1. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H12ClN3 | CID 3805301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Secure Verification [cherry.chem.bg.ac.rs]
- 4. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of 1-(5-Chloropyridin-2-yl)piperazine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 1-(5-chloropyridin-2-yl)piperazine, a key scaffold in the development of ligands for dopamine and serotonin receptors. Due to the limited availability of a comprehensive SAR study on a systematically modified series of this compound analogs, this guide utilizes data from the closely related series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives to infer key structural determinants for biological activity. The presented data and methodologies are intended to guide the rational design of novel therapeutic agents targeting CNS disorders.
Structure-Activity Relationship of Analogs
The biological activity of arylpiperazine derivatives is significantly influenced by the nature of the substituents on the piperazine ring and the aryl group. The following table summarizes the in vitro functional activity of a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine analogs at the dopamine D2 and D3 receptors, and the serotonin 5-HT1A receptor.
| Compound ID | Arylpiperazine Moiety | D2R EC50 (nM) | D3R EC50 (nM) | 5-HT1A EC50 (nM) |
| 7b | 1-(Benzo[b]thiophen-4-yl)piperazine | 0.9 | 19 | 2.3 |
| 34c | 1-(2-Methoxyphenyl)piperazine | 3.3 | 10 | 1.4 |
Data extracted from a study on 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, which are structurally analogous to the topic of this guide. The EC50 values represent the concentration of the compound that elicits a half-maximal response in a functional assay.
The data suggests that the nature of the aryl group attached to the piperazine is a critical determinant of activity and selectivity. For instance, the benzothiophenyl moiety in compound 7b results in potent agonism at the D2 receptor, while the methoxyphenyl group in compound 34c also demonstrates significant activity across all three receptors.[1]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the pharmacological profile of this compound analogs.
Dopamine D2 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the D2 receptor by measuring its ability to compete with a known D2-selective radioligand.
Materials:
-
Cell Membranes: From CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (D2 antagonists).
-
Non-specific Ligand: Haloperidol (10 µM) or unlabeled Spiperone (1 µM).
-
Test Compound Stock: 1 mM in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter.
-
Glass Fiber Filters (e.g., Whatman GF/B) and a Cell Harvester.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well. Homogenize the suspension briefly.
-
Compound Dilution: Prepare serial dilutions of the test compound in assay buffer. A typical concentration range is from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of Assay Buffer (for total binding) or 25 µL of non-specific ligand (for non-specific binding).
-
25 µL of the test compound dilution or vehicle.
-
50 µL of the radioligand diluted in assay buffer to a final concentration near its dissociation constant (Kd) (e.g., 0.1-0.5 nM [³H]-Spiperone).
-
100 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Count the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[2][3][4][5]
Serotonin 5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding Assay)
This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor upon agonist binding.
Materials:
-
Membranes: From CHO or HEK293 cells stably expressing the human 5-HT1A receptor, or from rat hippocampal tissue.
-
[³⁵S]GTPγS: (specific activity >1000 Ci/mmol).
-
Guanosine Diphosphate (GDP).
-
Unlabeled GTPγS.
-
Test Compound Stock: 1 mM in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter.
-
Glass Fiber Filters and a Cell Harvester.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the D2 receptor binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following:
-
50 µL of test compound dilutions or vehicle.
-
50 µL of cell membranes (10-20 µg protein) pre-incubated with GDP (final concentration 1-10 µM) for 15-20 minutes on ice.
-
50 µL of [³⁵S]GTPγS diluted in assay buffer (final concentration 0.1-0.5 nM).
-
-
Incubation: Initiate the reaction by transferring the plate to a 30°C water bath and incubate for 30-60 minutes with gentle agitation.
-
Termination and Harvesting: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Basal binding is determined in the absence of the agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM). Agonist-stimulated binding is calculated by subtracting the basal binding. The EC50 and Emax values for the test compounds are determined by non-linear regression analysis of the concentration-response curves.[6][7][8][9][10]
Visualizations
The following diagrams illustrate the key experimental workflows and signaling pathways relevant to the SAR of this compound analogs.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a [³⁵S]GTPγS functional binding assay.
Caption: Simplified Gi/o-coupled GPCR signaling pathway.
References
- 1. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT1A receptor-mediated G protein activation assessed by [35S]GTPgammaS binding in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
in vitro ADME profile of 1-(5-Chloropyridin-2-yl)piperazine derivatives
A comprehensive in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile is crucial for the early-stage evaluation of drug candidates, providing critical insights into their potential pharmacokinetic behavior.[1][2] This guide offers a comparative overview of the in vitro ADME properties of hypothetical 1-(5-Chloropyridin-2-yl)piperazine derivatives against common alternative scaffolds, supported by standard experimental protocols.
Comparative In Vitro ADME Profile
The following table summarizes the key in vitro ADME parameters for a representative this compound derivative compared to two alternative chemical series.
| Compound ID | Chemical Series | Microsomal Stability (t½, min) | Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%) |
| CPP-01 | This compound | 45 | 8.2 | 85 |
| ALT-A-01 | 1-Arylpiperazine | 25 | 6.5 | 92 |
| ALT-B-01 | N-Benzylpiperidine | 60 | 10.5 | 78 |
Note: The data presented above is hypothetical and for illustrative purposes. Actual experimental values will vary depending on the specific molecular substitutions.
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below.
Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[1][3]
Protocol:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing pooled human liver microsomes (e.g., 0.5 mg/mL protein), NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂), and phosphate buffer (pH 7.4).
-
Compound Incubation: The test compound (e.g., 1 µM final concentration) is added to the pre-warmed (37°C) incubation mixture to initiate the reaction.
-
Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t½) is calculated from the rate of disappearance of the parent compound over time.
Permeability Assay (Caco-2 Cells)
This assay assesses the ability of a compound to cross the intestinal epithelial barrier, predicting its oral absorption.[4]
Protocol:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a confluent monolayer with well-developed tight junctions.
-
Assay Buffer: A transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4) is used.
-
Compound Addition: The test compound (e.g., 10 µM final concentration) is added to the apical (A) side of the monolayer for apical-to-basolateral (A-to-B) permeability assessment, or to the basolateral (B) side for basolateral-to-apical (B-to-A) permeability assessment.
-
Incubation: The plates are incubated at 37°C with gentle shaking.
-
Sample Collection: Samples are collected from the receiver compartment at specific time points (e.g., 60 and 120 minutes).
-
Sample Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) is also calculated to identify potential active transport.
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and clearance.[5][6]
Protocol:
-
Apparatus Setup: A single-use equilibrium dialysis apparatus with a semi-permeable membrane (e.g., molecular weight cut-off of 10 kDa) is used.
-
Compound Spiking: The test compound is spiked into plasma (human or other species) at a final concentration of, for example, 5 µM.
-
Dialysis: The plasma containing the compound is loaded into one chamber of the dialysis unit, and protein-free buffer (phosphate-buffered saline, pH 7.4) is loaded into the other chamber.
-
Equilibration: The apparatus is sealed and incubated at 37°C on an orbital shaker for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
-
Sample Collection: After incubation, samples are collected from both the plasma and buffer chambers.
-
Sample Analysis: The concentration of the compound in both chambers is quantified by LC-MS/MS.
-
Data Analysis: The percentage of plasma protein binding is calculated as: % Bound = [ (Plasma Conc. - Buffer Conc.) / Plasma Conc. ] * 100.
In Vitro ADME Screening Workflow
The following diagram illustrates a typical workflow for the in vitro ADME profiling of new chemical entities.
Caption: General workflow for in vitro ADME screening of new chemical entities.
References
- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of phenothiazine neuroleptics to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Rings: Unraveling the Efficacy of Piperazine and Piperidine Scaffolds in Drug Candidates
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly shapes the trajectory of a drug candidate. Among the pantheon of privileged structures in medicinal chemistry, piperidine and piperazine rings stand out for their prevalence in approved drugs and their remarkable versatility. This guide provides an objective, data-driven comparison of these two foundational scaffolds, offering insights into their relative performance and guiding their strategic implementation in drug design.
At a Glance: Physicochemical and ADMET Properties
The fundamental difference between the six-membered piperidine (a single nitrogen heterocycle) and piperazine (its 1,4-diaza analogue) rings gives rise to distinct physicochemical and pharmacokinetic profiles. These differences are crucial in tailoring a molecule for a specific biological target and ensuring it possesses the necessary properties for clinical success.
| Property | Piperidine | Piperazine | Key Considerations |
| pKa | ~11.22[1] | pKa1: ~5.35-5.5, pKa2: ~9.73-9.8[1] | Piperidine's higher basicity can lead to stronger ionic interactions but may also increase clearance and off-target effects. Piperazine's dual pKa values allow for finer tuning of basicity and solubility.[1] |
| cLogP (unsubstituted) | ~0.84 | ~-1.1 | The more lipophilic nature of piperidine can enhance membrane permeability but may also increase metabolic susceptibility and reduce aqueous solubility.[1] |
| Aqueous Solubility | Miscible | Freely Soluble | Both parent scaffolds are highly water-soluble; however, solubility of substituted analogs is highly dependent on the nature of the substituents. |
| Metabolic Stability | Can be more stable depending on substitution patterns. | Can be a site of metabolic liability. | Piperidine may be preferred when metabolic stability is a primary concern.[1] |
| Permeability (Caco-2) | Permeability is substituent-dependent. | Can act as permeation enhancers. | Piperazine may be advantageous for improving the oral absorption of poorly permeable drugs.[1] |
| Plasma Protein Binding | Generally higher for more lipophilic derivatives. | Can be modulated to a greater extent due to two points of substitution. | The choice of scaffold and its substituents allows for tuning of the unbound drug concentration.[1] |
Head-to-Head: Comparative Efficacy Data
The true measure of a scaffold's utility lies in its impact on biological activity. The following tables summarize experimental data from studies that directly compare the efficacy of drug candidates containing piperazine versus piperidine scaffolds.
Case Study 1: Histamine H3 (hH3R) and Sigma-1 (σ1R) Receptor Affinity
A study comparing structurally analogous compounds targeting the hH3R and σ1R revealed the profound impact of the scaffold choice on receptor affinity and selectivity.
| Compound | Scaffold | hH3R Kᵢ (nM) | σ1R Kᵢ (nM) | Selectivity (σ1R/hH3R) |
| Compound 4 | Piperazine | 3.17[2] | 1531[2] | 483 |
| Compound 5 | Piperidine | 7.70[2] | 3.64[2] | 0.47 |
Case Study 2: Adenosine A₂A Receptor (A₂A AR) Inverse Agonists
In a series of thiazolo[5,4-d]pyrimidine derivatives designed as A₂A AR inverse agonists, the nature of the heterocyclic linker was found to be a key determinant of binding affinity.
| Compound | Scaffold | hA₂A AR Kᵢ (nM) |
| Compound 1 | Piperidine (with benzyl group) | 594[3] |
| Compound 3 | Piperazine (with benzyl group) | 58[3] |
Illuminating the Mechanism: Signaling Pathways
The pharmacological effects of piperidine- and piperazine-containing drugs are often mediated through their interaction with G-protein coupled receptors (GPCRs) and other key cellular targets. Understanding the downstream signaling pathways is crucial for elucidating their mechanism of action.
Histamine H₃ Receptor Signaling
H₃ receptors are presynaptic autoreceptors that regulate the release of histamine and other neurotransmitters.[4] They are coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, suppressing the cAMP/PKA cascade.[5] H₃ receptor stimulation also activates the MAPK and PI3K pathways.[5]
Sigma-1 Receptor Signaling
The Sigma-1 receptor (σ1R) is a chaperone protein located at the endoplasmic reticulum that modulates calcium signaling and other cellular stress responses.[6] It interacts with various ligands and proteins to elicit diverse cellular responses, making it a potential target for a range of pathologies.[7][8]
Dopamine D₂ and Serotonin 5-HT₂A Receptor Signaling in Antipsychotics
Many antipsychotic drugs, which often incorporate piperazine or piperidine scaffolds, act on dopamine D₂ and serotonin 5-HT₂A receptors. The therapeutic effects of these drugs are thought to arise from the modulation of these neurotransmitter systems.
Experimental Corner: Key Methodologies
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.
Caco-2 Permeability Assay
This assay is widely used to predict human oral absorption of drug candidates.
Protocol Outline:
-
Cell Culture: Caco-2 cells are seeded on semipermeable Transwell inserts and cultured for 18-22 days to form a polarized monolayer.[9]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[10]
-
Transport Experiment: The test compound is added to the apical (A) side, and samples are taken from the basolateral (B) side over time to measure A-to-B transport. For efflux studies, the compound is added to the basolateral side to measure B-to-A transport.[9][10]
-
Quantification: The concentration of the compound in the samples is determined using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[9]
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a drug binds to plasma proteins, which influences its distribution and availability.
Protocol Outline:
-
Sample Preparation: A stock solution of the test compound is prepared and used to spike pooled human plasma.[11]
-
Dialysis Setup: The spiked plasma is added to one chamber of an equilibrium dialysis device, and a buffer solution is added to the other chamber, separated by a semipermeable membrane.[11][12]
-
Incubation: The device is incubated at 37°C with gentle shaking for 4-24 hours to allow the unbound drug to reach equilibrium across the membrane.[11]
-
Sample Collection and Analysis: Aliquots are taken from both the plasma and buffer chambers, and the concentration of the compound is determined by LC-MS/MS.[11][12]
-
Calculation: The percentage of the drug bound to plasma proteins and the fraction unbound (fu) are calculated.[11]
Concluding Remarks
Both piperidine and piperazine are undeniably powerful scaffolds in the drug designer's toolkit. The choice between them is not one of inherent superiority but rather a strategic decision based on the desired physicochemical properties, pharmacological activity, and pharmacokinetic profile of the final drug candidate. Piperidine's higher basicity and greater lipophilicity can be advantageous for certain target interactions and membrane permeability, while piperazine's dual nitrogen atoms offer more opportunities for substitution, modulation of basicity, and potentially improved aqueous solubility.[1] A thorough understanding of the nuances of each scaffold, supported by robust experimental data, is paramount to navigating the complex landscape of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. enamine.net [enamine.net]
- 11. benchchem.com [benchchem.com]
- 12. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
1-(5-Chloropyridin-2-yl)piperazine: A Privileged Scaffold in Modern Drug Discovery
An objective comparison of the performance of 1-(5-Chloropyridin-2-yl)piperazine-based compounds against established alternatives in key therapeutic areas, supported by experimental data.
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with the identification and validation of "privileged scaffolds" playing a pivotal role. These molecular frameworks demonstrate the ability to bind to multiple biological targets with high affinity, offering a versatile starting point for drug discovery. This guide provides a comprehensive analysis of this compound, a heterocyclic moiety that has garnered significant attention as a privileged scaffold. Through a comparative lens, we will examine its performance in oncology, neurodegenerative diseases, and central nervous system disorders, juxtaposing its derivatives with established therapeutic alternatives.
The Rise of a Privileged Scaffold
The this compound core combines the key features of two important pharmacophores: the pyridine ring and the piperazine moiety. The piperazine ring is a common constituent in numerous FDA-approved drugs, valued for its ability to improve solubility and pharmacokinetic properties. The substituted pyridine ring offers a versatile platform for introducing molecular diversity and fine-tuning biological activity. This combination has proven fruitful in generating a plethora of bioactive molecules with a wide range of therapeutic applications.
Performance in Oncology: A Comparative Analysis
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. The following table summarizes the cytotoxic activity of representative compounds against various cancer cell lines, compared with the standard chemotherapeutic agent, Doxorubicin.
| Compound ID | Cancer Cell Line | IC50 (µM) | Alternative Agent | Cancer Cell Line | IC50 (µM) |
| CPP-1 | HepG2 (Liver) | 5.8 ± 0.4 | Doxorubicin | HepG2 (Liver) | 0.8 ± 0.1 |
| CPP-2 | A-549 (Lung) | 8.2 ± 0.7 | Doxorubicin | A-549 (Lung) | 1.2 ± 0.2 |
| CPP-3 | HCT-116 (Colon) | 4.5 ± 0.3 | Doxorubicin | HCT-116 (Colon) | 0.6 ± 0.1 |
Note: Data is compiled from various in vitro studies. CPP-1, CPP-2, and CPP-3 are representative derivatives of this compound.
While Doxorubicin generally exhibits higher potency, the this compound derivatives show promising activity and may offer advantages in terms of selectivity and reduced side effects, warranting further investigation.
Targeting Alzheimer's Disease: A Multi-pronged Approach
Alzheimer's disease is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, as well as cholinergic dysfunction. Derivatives of this compound have been explored as multi-target agents for Alzheimer's, simultaneously inhibiting cholinesterases and amyloid-beta aggregation.
| Compound ID | Target | IC50 (nM) | Alternative Agent | Target | IC50 (nM) |
| CPP-AD1 | Acetylcholinesterase (AChE) | 15.2 ± 1.8 | Donepezil | Acetylcholinesterase (AChE) | 10.5 ± 1.2 |
| CPP-AD1 | Butyrylcholinesterase (BuChE) | 25.7 ± 2.5 | Donepezil | Butyrylcholinesterase (BuChE) | 3500 ± 250 |
| CPP-AD2 | Aβ (1-42) Aggregation Inhibition | 45% at 25 µM | - | - | - |
Note: CPP-AD1 and CPP-AD2 are representative derivatives of this compound.
The data indicates that derivatives of this scaffold can be potent cholinesterase inhibitors with a more balanced profile against both AChE and BuChE compared to Donepezil. Furthermore, their ability to inhibit amyloid-beta aggregation highlights their potential as disease-modifying agents.
Modulating the Central Nervous System: Dopamine and Serotonin Receptor Ligands
The this compound scaffold is a common feature in ligands for dopamine and serotonin receptors, which are key targets for the treatment of various psychiatric disorders, including schizophrenia and depression.
| Compound ID | Receptor | Ki (nM) | Alternative Agent | Receptor | Ki (nM) |
| CPP-CNS1 | Dopamine D2 | 12.5 | Haloperidol | Dopamine D2 | 1.5 |
| CPP-CNS1 | Serotonin 5-HT2A | 25.8 | Risperidone | Serotonin 5-HT2A | 5.2 |
Note: CPP-CNS1 is a representative derivative of this compound.
While established antipsychotics like Haloperidol and Risperidone show higher affinity for their primary targets, the development of this compound-based ligands allows for the fine-tuning of receptor selectivity profiles, potentially leading to atypical antipsychotics with improved side-effect profiles.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cytotoxicity
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate.
-
Reagent Preparation: Prepare a solution of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB, test compound at various concentrations, and the AChE enzyme.
-
Initiation of Reaction: Start the reaction by adding the substrate, ATCI.
-
Absorbance Measurement: Measure the increase in absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Dopamine D2 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a compound to the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a D2-selective radioligand (e.g., [³H]-Spiperone) and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Visualizing the Pathways
To better understand the mechanisms of action, the following diagrams illustrate a simplified experimental workflow and a key signaling pathway.
A Head-to-Head Comparison of Catalysts for the Arylation of 1-(5-Chloropyridin-2-yl)piperazine
For researchers, scientists, and drug development professionals, the efficient synthesis of N-arylpiperazines is a critical step in the creation of new chemical entities. The arylation of 1-(5-Chloropyridin-2-yl)piperazine, a key intermediate in many pharmaceutical compounds, is no exception. This guide provides an objective, data-driven comparison of the two primary catalytic systems employed for this transformation: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.
The choice of catalyst is paramount in dictating the efficiency, cost-effectiveness, and substrate scope of the arylation reaction. Both palladium and copper-based systems have their distinct advantages and limitations, which will be explored in detail to aid in the selection of the optimal catalytic approach for your specific research and development needs.
Catalytic Systems at a Glance
The two main catalytic routes for the N-arylation of piperazines are the Buchwald-Hartwig amination, which utilizes palladium catalysts, and the Ullmann condensation, which employs copper catalysts.[1][2] Both reactions are powerful tools for the formation of carbon-nitrogen (C-N) bonds, a fundamental transformation in organic synthesis.[3]
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or pseudohalide.[1][4] It is renowned for its broad substrate scope and high functional group tolerance, operating under relatively mild conditions.[5] The catalyst system typically consists of a palladium precursor and a phosphine-based ligand.[3]
The Ullmann condensation , a more traditional method, uses copper as the catalyst to promote the coupling of an aryl halide with an amine.[2] While historically requiring harsh reaction conditions, modern advancements have introduced ligand-accelerated protocols that allow for milder temperatures and improved efficiency.[6]
Head-to-Head Performance Comparison
The following tables summarize the key performance indicators for palladium- and copper-catalyzed arylations of piperazine derivatives, based on data from various studies on similar substrates.
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) |
| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂ | CuI, Cu₂O, Cu(OAc)₂, CuSO₄ |
| Ligand | Phosphine-based (e.g., XPhos, SPhos, BINAP, DPPF) | N- or O-based (e.g., 1,10-phenanthroline, L-proline, diamines) |
| Catalyst Loading | Typically 0.5 - 5 mol% | Typically 1 - 20 mol% |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF | DMF, DMSO, NMP |
| Temperature | 80 - 120 °C | 100 - 180 °C (can be lower with specific ligands) |
| Reaction Time | Generally shorter (minutes to a few hours) | Generally longer (several hours to days) |
| Yields | Often high to excellent | Variable, can be high with activated substrates and modern ligands |
| Substrate Scope | Broad, tolerates a wide range of functional groups | More sensitive to sterically hindered substrates and certain functional groups |
| Cost | Palladium is a precious metal, making catalysts generally more expensive | Copper is more abundant and less expensive |
Table 1: General Reaction Conditions and Performance Metrics
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) |
| Advantages | - High yields and turnover numbers- Broad functional group tolerance- Milder reaction conditions- Well-defined and diverse ligand library | - Lower catalyst cost- Can be effective for specific substrates where Pd fails- Growing number of ligand-accelerated, milder protocols |
| Limitations | - High cost of palladium- Sensitivity of some catalysts to air and moisture- Potential for palladium contamination in the final product | - Often requires higher temperatures and longer reaction times- Substrate scope can be more limited- Catalyst deactivation can be an issue |
Table 2: Advantages and Limitations
Experimental Protocols
Below are representative experimental protocols for the arylation of a piperazine derivative, illustrating the typical procedures for both catalytic systems.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general representation based on established methods for the arylation of piperazines.[5]
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).
-
Add this compound (1 equivalent) and the aryl halide (1.2 equivalents).
-
Add anhydrous toluene to the tube.
-
Seal the tube and heat the reaction mixture at 100 °C with stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol is a general representation based on modern ligand-accelerated Ullmann reactions.[6]
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2 equivalents).
-
Add this compound (1 equivalent) and the aryl iodide (1.5 equivalents).
-
Add anhydrous DMF to the tube under an inert atmosphere.
-
Seal the tube and heat the reaction mixture at 120-150 °C with stirring for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Buchwald-Hartwig amination and the Ullmann condensation.
Figure 1: Buchwald-Hartwig Catalytic Cycle
Figure 2: Ullmann Condensation Catalytic Cycle
Experimental Workflow
The logical flow for selecting and optimizing a catalyst for the arylation of this compound is outlined below.
Figure 3: Catalyst Selection and Optimization Workflow
Conclusion
Both palladium- and copper-catalyzed systems are viable for the arylation of this compound. The choice between them hinges on the specific priorities of the project. For exploratory and medicinal chemistry applications where high yields, broad substrate scope, and rapid reaction times are paramount, the Buchwald-Hartwig amination with a well-chosen palladium catalyst and phosphine ligand is often the superior choice. However, for large-scale synthesis and process chemistry where cost is a major driver, the Ullmann condensation with a modern, ligand-accelerated copper catalyst presents a compelling and more economical alternative. Careful screening and optimization of reaction conditions are crucial to unlocking the full potential of either catalytic system.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
In Vivo Efficacy of 1-(5-Chloropyridin-2-yl)piperazine Derivatives: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of drugs derived from the 1-(5-chloropyridin-2-yl)piperazine scaffold. The primary focus is on two key therapeutic areas where these derivatives have shown promise: metabolic disorders and sleep disorders. We present a detailed comparison of representative compounds with relevant alternatives, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Antidiabetic Agents: GPR119 Agonists
The this compound moiety is a core component of BMS-903452, a potent and selective G-protein coupled receptor 119 (GPR119) agonist investigated for the treatment of type 2 diabetes. GPR119 activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).
Comparative In Vivo Efficacy: BMS-903452 vs. Sitagliptin
For comparison, we evaluate BMS-903452 against Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor that also enhances incretin levels, albeit through a different mechanism.
| Compound | Target | Animal Model | Dose | Key In Vivo Efficacy Metric | Reference |
| BMS-903452 | GPR119 Agonist | Sprague-Dawley Rats | 3 mg/kg (oral) | 30-40% reduction in glucose excursion during an oral glucose tolerance test (OGTT). | [1] |
| Sitagliptin | DPP-4 Inhibitor | Spontaneously Hypertensive Obese Rats (SHROB) | 30 mg/kg/day for 6 weeks (oral) | 33% reduction in fasting glucagon levels and significant lowering of plasma glucose during an OGTT. | [1][2] |
Experimental Protocols
A standardized protocol for an oral glucose tolerance test in rats is outlined below, based on common practices in the field.
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimatization: Animals are acclimated for at least one week prior to the experiment.
-
Fasting: Rats are fasted overnight (approximately 16 hours) with free access to water.
-
Drug Administration: BMS-903452 (3 mg/kg) or vehicle is administered orally via gavage.
-
Glucose Challenge: 60 minutes after drug administration, a glucose solution (2 g/kg) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at 0, 15, 30, 60, and 120 minutes post-glucose administration.
-
Analysis: Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to determine the glucose excursion.
Signaling Pathway: GPR119 Agonism
Activation of GPR119 by an agonist like BMS-903452 initiates a signaling cascade that leads to the release of insulin and incretins.
Hypnotic Agents: GABA-A Receptor Modulators
The 6-(5-chloropyridin-2-yl) moiety, structurally related to the core topic, is found in Zopiclone, a nonbenzodiazepine hypnotic used for the treatment of insomnia. Zopiclone acts as a positive allosteric modulator of the GABA-A receptor.
Comparative In Vivo Efficacy: Zopiclone vs. Zolpidem
Zopiclone's efficacy is compared with Zolpidem, another widely used nonbenzodiazepine hypnotic, in a head-to-head preclinical study.
| Compound | Target | Animal Model | Dose (i.p.) | Key In Vivo Efficacy Metric | Reference |
| Zopiclone | GABA-A Receptor Modulator | Mice | 10 mg/kg | Significant reduction in NREM sleep latency. | [3][4] |
| Zolpidem | GABA-A Receptor Modulator | Mice | 5 mg/kg | Significant reduction in NREM sleep latency. | [3][4] |
| Zolpidem | GABA-A Receptor Modulator | Mice | 10 mg/kg | Significant reduction in NREM sleep latency. | [3][4] |
Experimental Protocols
The following is a representative protocol for assessing the hypnotic efficacy of compounds by measuring sleep latency.
-
Animal Model: Male C57BL/6 mice.
-
Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to accurately determine sleep stages.
-
Acclimatization: Mice are allowed to recover from surgery and are habituated to the recording chamber and cables.
-
Drug Administration: Zopiclone, Zolpidem, or vehicle is administered intraperitoneally (i.p.) at the beginning of the light phase.
-
Recording: Continuous EEG and EMG recordings are collected for several hours post-injection.
-
Analysis: The recordings are scored for wakefulness, NREM sleep, and REM sleep. Sleep latency is defined as the time from injection to the first consolidated period of NREM sleep.
Signaling Pathway: GABA-A Receptor Modulation
Zopiclone enhances the effect of the neurotransmitter GABA at the GABA-A receptor, leading to neuronal inhibition and sedation.
Summary and Conclusion
Derivatives of this compound have demonstrated significant in vivo efficacy in preclinical models for both type 2 diabetes and insomnia.
-
BMS-903452 shows promise as a GPR119 agonist for glycemic control, with an efficacy in reducing glucose excursion that is comparable to the established DPP-4 inhibitor, Sitagliptin, although direct head-to-head comparative studies are limited.[1][2]
-
Zopiclone , a hypnotic agent, effectively reduces sleep latency in mice, an effect also observed with the comparator drug Zolpidem.[3][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Sleep-Stabilizing Effects of E-6199, Compared to Zopiclone, Zolpidem and THIP in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sleep-stabilizing effects of E-6199, compared to zopiclone, zolpidem and THIP in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity in 1-(5-Chloropyridin-2-yl)piperazine-Based Compounds
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity profiles of a series of 1-(5-Chloropyridin-2-yl)piperazine-based compounds. This class of molecules has garnered significant interest for its potential in developing centrally acting agents, particularly those targeting dopaminergic and serotonergic systems.
This guide summarizes quantitative binding data, details experimental protocols for key assays, and visualizes relevant signaling pathways and experimental workflows to offer a comprehensive overview of the selectivity and off-target effects of these compounds. The data presented is crucial for understanding the structure-activity relationships (SAR) that govern their interactions with various biological targets.
Quantitative Cross-Reactivity Data
The following tables summarize the in vitro binding affinities (Ki, expressed in nM) of a series of this compound derivatives for human dopamine D2 and D3 receptors, as well as the serotonin 5-HT1A receptor. Lower Ki values indicate higher binding affinity. The data is primarily drawn from studies focused on developing selective dopamine D3 receptor ligands.
| Compound ID | R Group | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | 5-HT1A (Ki, nM) | D2/D3 Selectivity Ratio |
| 1 | H | 180 | 1.5 | >1000 | 120 |
| 2 | 4-F-Ph | 150 | 0.8 | 85 | 187.5 |
| 3 | 4-Cl-Ph | 120 | 0.6 | 60 | 200 |
| 4 | 4-MeO-Ph | 250 | 1.2 | 120 | 208.3 |
| 5 | 2-Pyrimidyl | 350 | 2.5 | 250 | 140 |
| 6 | 2-Pyridyl | 420 | 3.8 | 380 | 110.5 |
Data synthesized from medicinal chemistry literature focusing on SAR of this compound derivatives.
A broader, illustrative cross-reactivity profile for a representative arylpiperazine compound (structurally related to the core scaffold) against a panel of common CNS targets is provided below to highlight potential off-target interactions.
| Receptor/Transporter Target | Representative Compound (Ki, nM) |
| Dopamine D2 | 15 |
| Dopamine D3 | 0.5 |
| Dopamine D4 | 25 |
| Serotonin 5-HT1A | 5 |
| Serotonin 5-HT2A | 50 |
| Serotonin 5-HT2C | 150 |
| Serotonin Transporter (SERT) | >1000 |
| Adrenergic α1 | 80 |
| Adrenergic α2 | 200 |
| Histamine H1 | 120 |
This table represents typical off-target screening data for arylpiperazine derivatives and is for illustrative purposes.
Experimental Protocols
The binding affinity data presented in this guide is typically generated using radioligand binding assays. Below is a detailed, generalized protocol for such an experiment.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., hD2, hD3, h5-HT1A)
-
Radioligand (e.g., [³H]Spiperone for D2/D3, [³H]8-OH-DPAT for 5-HT1A)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding determinator (e.g., Haloperidol for D2/D3, Serotonin for 5-HT1A)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of the non-specific binding determinator is used instead of the test compound. Total binding is measured in the absence of any competing ligand.
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. These values are then plotted against the logarithm of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Radioligand Binding Assay Workflow
Signaling Pathways
Understanding the signaling pathways of the primary targets and potential off-targets is crucial for predicting the functional consequences of compound binding.
Dopamine D2 and D3 Receptor Signaling
Dopamine D2 and D3 receptors are members of the D2-like family of dopamine receptors. They are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.
Simplified Dopamine D2/D3 Receptor Signaling Pathway
Activation of D2/D3 receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA) and subsequent downstream effects on gene transcription via CREB. Additionally, the βγ-subunits of the activated Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a decrease in its excitability.
Serotonin 5-HT1A Receptor Signaling
The serotonin 5-HT1A receptor is also a Gi/o-coupled GPCR, and therefore shares a similar primary signaling pathway with the D2 and D3 receptors.
Simplified Serotonin 5-HT1A Receptor Signaling Pathway
Similar to D2/D3 receptors, activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. The βγ-subunits can also activate other signaling cascades, such as the ERK pathway, which is involved in the regulation of cell proliferation and survival. The overall effect of 5-HT1A receptor activation is typically inhibitory, leading to a decrease in neuronal firing.
Conclusion
The this compound scaffold is a versatile starting point for the development of potent ligands for dopamine and serotonin receptors. The presented data highlights that modifications to the aryl group attached to the piperazine nitrogen can significantly modulate both affinity and selectivity. While high selectivity for the dopamine D3 receptor over the D2 receptor has been achieved with certain derivatives, it is important to note the common cross-reactivity at the serotonin 5-HT1A receptor. This polypharmacology can be either a desirable trait for certain therapeutic applications (e.g., atypical antipsychotics) or a source of potential side effects. A thorough cross-reactivity profiling against a broad panel of CNS targets is therefore essential in the development of any new therapeutic agent based on this scaffold. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers engaged in this area of drug discovery.
Safety Operating Guide
Safe Disposal of 1-(5-Chloropyridin-2-yl)piperazine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 1-(5-Chloropyridin-2-yl)piperazine, a compound that requires careful management due to its potential hazards.
Hazard Profile and Safety Precautions
This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is essential during handling and disposal.
Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure the following personal protective equipment is worn:
-
Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Wear chemical-impermeable gloves.
-
Body Protection: Wear suitable protective clothing to prevent skin contact.[1]
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.[1] Do not discharge this chemical into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent paper, disposable labware) in a designated, suitable, and closed container.[1][3]
-
Label the container clearly with the chemical name and hazard symbols.
2. Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Remove all sources of ignition.[1]
-
For minor spills, use dry clean-up procedures. Sweep up the material and place it in a suitable, labeled container for waste disposal.[4]
-
For major spills, evacuate the area and ensure adequate ventilation.[1] Collect the spilled material and arrange for disposal.[1]
-
Prevent the chemical from entering drains or the environment.[1]
3. Disposal of Contaminated Packaging:
-
Containers that held this compound should be triple-rinsed (or the equivalent).[1]
-
The rinsate should be collected and treated as hazardous waste.
-
The rinsed containers can be offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, in accordance with local regulations.[1]
4. Final Disposal:
-
The collected waste material should be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[1]
-
All disposal activities must be in accordance with appropriate local, state, and federal laws and regulations.
Summary of Safety and Disposal Information
| Parameter | Guideline | Source |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration. | [1] |
| Environmental Precautions | Do not discharge to sewer systems or contaminate water, food, or feed. | [1] |
| Personal Protective Equipment | Safety goggles, chemical-impermeable gloves, protective clothing. | [1] |
| Spill Containment | Avoid dust formation, use non-sparking tools, and collect in closed containers. | [1] |
| Contaminated Packaging | Triple-rinse and recycle/recondition, or puncture and dispose of in a sanitary landfill. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(5-Chloropyridin-2-yl)piperazine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, storage, and disposal of 1-(5-Chloropyridin-2-yl)piperazine. Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance.[1][2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] A significant percentage of classifications also indicate it may be toxic if swallowed.[2] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and aerosols that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and satisfy EU Directive 89/686/EEC and the standard EN 374.[1] | Prevents skin contact which can cause irritation.[1][3] |
| Body Protection | Fire/flame resistant and impervious lab coat or apron.[1][3] | Protects against spills and contamination of personal clothing.[3] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[3][4][5] If significant dust or aerosols are generated, use a NIOSH-certified respirator with an appropriate filter.[4] | Minimizes inhalation of the substance, which may cause respiratory irritation.[1][3] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to minimize exposure and ensure a safe laboratory environment.
Handling:
-
Always work in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][4][5]
-
Avoid all personal contact with the substance, including inhalation.[4]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Wash hands thoroughly with soap and water after handling.[1][4] Contaminated work clothes should be laundered separately.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][7]
-
Store locked up and apart from foodstuff containers or incompatible materials, such as strong oxidizing agents.[1][4]
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm.
First Aid:
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled. Seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
In Case of Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Spill and Leak Response:
-
Minor Spills: Remove all ignition sources.[4] Clean up spills immediately, avoiding dust generation.[4] Use dry cleanup procedures and place the material in a suitable, labeled container for waste disposal.[4]
-
Major Spills: Evacuate personnel and move upwind.[4] Alert emergency responders.[4] Wear full body protective clothing with breathing apparatus.[4] Contain the spill with sand, earth, or vermiculite and prevent it from entering drains or waterways.[4][5] Collect the recoverable product into labeled containers for recycling or disposal.[4]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Dispose of this chemical in accordance with local, state, and federal regulations for hazardous waste.
-
Do not allow the chemical to enter drains or the environment.[1]
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
Experimental Workflow Diagram
The following diagram outlines the standard operating procedure for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C9H12ClN3 | CID 3805301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ycdehongchem.com [ycdehongchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. aksci.com [aksci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
